molecular formula C6H10N2O B12845405 3,6-Diazabicyclo[3.2.1]octan-2-one

3,6-Diazabicyclo[3.2.1]octan-2-one

Cat. No.: B12845405
M. Wt: 126.16 g/mol
InChI Key: IWKRRRGMCUABLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diazabicyclo[3.2.1]octan-2-one is a synthetically versatile, conformationally constrained diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. The fused bicyclic ring system incorporates key functional groups that serve as a privileged structure for designing novel bioactive molecules and molecular probes. This scaffold is recognized as a useful source for creating molecular diversity and is a key intermediate in the synthesis of more complex, pharmacologically active compounds . Researchers have exploited related 3,6-diazabicyclo[3.2.1]octane structures as rigid analogues of important pharmacophores, utilizing them to develop enzyme inhibitors and other therapeutic agents . The structural motif is of high value in the design of conformationally constrained prototypes that incorporate essential features of important pharmacophores . Synthetic methodologies for accessing this family of compounds continue to be advanced, including routes from readily available starting materials like 5-oxopyrrolidine-3-carboxylic acid methyl ester, as well as through innovative cyclization strategies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3,6-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C6H10N2O/c9-6-4-1-5(3-8-6)7-2-4/h4-5,7H,1-3H2,(H,8,9)

InChI Key

IWKRRRGMCUABLS-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CNC2=O

Origin of Product

United States

Foundational & Exploratory

Systematics of Bridged Heterocycles: A Technical Guide to 3,6-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, first-principles analysis of the nomenclature, structural anatomy, and synthetic logic of 3,6-diazabicyclo[3.2.1]octan-2-one derivatives.

Executive Summary & Clinical Relevance

The This compound scaffold represents a privileged class of bicyclic lactams. Unlike its structural isomer, the 1,6-diazabicyclo[3.2.1]octane (the core of the beta-lactamase inhibitor Avibactam ), the 3,6-diaza system offers a distinct vector orientation for side-chain attachment. This scaffold serves as a conformationally restricted peptidomimetic, locking amino acid residues into specific geometries to enhance binding affinity and metabolic stability.

This guide dissects the IUPAC nomenclature rules (Von Baeyer system) required to name these complex derivatives accurately, a critical skill for patent filing and regulatory documentation in drug discovery.

Structural Anatomy & The Von Baeyer System

To derive the IUPAC name, one must deconstruct the molecule into its parent hydrocarbon skeleton and apply specific numbering rules.

The Skeleton

The parent structure is bicyclo[3.2.1]octane .[1]

  • Bicyclo: Two rings share two or more atoms.

  • [3.2.1]: Describes the number of atoms in each of the three bridges connecting the two bridgehead atoms.[1]

    • Bridge A (3 atoms): Connects bridgeheads via the longest path.

    • Bridge B (2 atoms): Connects bridgeheads via the medium path.

    • Bridge C (1 atom): Connects bridgeheads via the shortest path (the "main bridge").

  • Octane: Total of 8 skeletal atoms (

    
    ).
    
The Numbering Protocol

IUPAC Rule B-14 (Extension of Von Baeyer) dictates the numbering path. It is strictly hierarchical:

  • Start at a bridgehead.

  • Proceed along the longest bridge to the second bridgehead.

  • Return along the second-longest bridge to the start.

  • Finish across the shortest bridge.

Heteroatom & Functional Group Priority
  • Ketone (Principal Group): The suffix "-one" indicates a ketone (or lactam carbonyl). It must receive the lowest possible locant after the bridgehead rules are satisfied.

  • Aza (Replacement Nomenclature): Nitrogen atoms replace carbons. "Diaza" indicates two nitrogens.

Logical Derivation of this compound

In this specific isomer:

  • The Carbonyl (C=O) is at position 2.

  • Nitrogen A is at position 3.[2]

  • Nitrogen B is at position 6.[2][3][4]

The Path:

  • C1 (Bridgehead)

  • C2 (Carbonyl)

    
     Part of the 3-atom bridge.
    
  • N3 (Heteroatom)

    
     Part of the 3-atom bridge.
    
  • C4 (Methylene)

    
     Part of the 3-atom bridge.
    
  • C5 (Bridgehead)

  • N6 (Heteroatom)

    
     Part of the 2-atom bridge.
    
  • C7 (Methylene)

    
     Part of the 2-atom bridge.
    
  • C8 (Methylene)

    
     The 1-atom bridge.
    

Visualization of the Numbering Logic

The following diagram illustrates the strict IUPAC numbering flow for this scaffold.

G node1 1 (BH) node2 2 (C=O) node1->node2 Path A (Long) node8 8 (CH2) node1->node8 Path C (Short) node3 3 (N) node2->node3 node4 4 (CH2) node3->node4 node5 5 (BH) node4->node5 node6 6 (N) node5->node6 Path B (Med) node7 7 (CH2) node6->node7 node7->node1 node8->node5

Figure 1: Directed graph showing the IUPAC numbering priority path: Red (Bridgeheads) → Yellow (Principal Group) → Blue (Heteroatoms) → Green (Bridge).

Stereochemical Nomenclature (Chirality)

Bridged systems possess inherent chirality at the bridgeheads (C1 and C5), even without substituents, if the bridges are non-symmetric. However, in bicyclo[3.2.1], C1 and C5 are usually enantiomeric pairs unless substitution breaks symmetry.

For a derivative with a substituent (R) at N6, the stereodescriptors are assigned using Cahn-Ingold-Prelog (CIP) priority rules.

Standard Configuration:

  • C1: Bonded to C2, C7, C8.

  • C5: Bonded to C4, C6, C8.

If we assume the bridge (C8) is "up" (wedge), the absolute configuration is typically denoted as


 for the parent enantiomer shown in standard 2D representations.

Example Name:


-3-benzyl-3,6-diazabicyclo[3.2.1]octan-2-one.

Comparative Analysis: 3,6-Diaza vs. 1,6-Diaza (Avibactam)

Understanding the distinction between these isomers is vital for medicinal chemists.

FeatureThis compound 1,6-Diazabicyclo[3.2.1]octan-7-one (Avibactam Core)
Nitrogen Positions 3 (Bridge A), 6 (Bridge B)1 (Bridgehead), 6 (Bridge B)
Carbonyl Position 2 (Bridge A)7 (Bridge B)
Lactam Type

-lactam (6-membered ring component)

-lactam (5-membered ring component)
Structural Role Peptidomimetic (Twisted sheet)Beta-lactamase transition state mimic
Nucleophilicity N6 is highly nucleophilic (secondary amine).N6 is usually the amide nitrogen (non-basic).

Synthetic Protocols

The synthesis of the this compound core is non-trivial due to the strain of the bridged system. A robust method involves the intramolecular transannular cyclization .

Protocol: Reductive Cyclization from Nitroenamines

This method, adapted from Org. Biomol. Chem. literature, builds the bicycle from a substituted piperidine or pyrrolidine precursor.

Reagents:

  • Precursor: 3-nitro-N-alkyl-pyridinium salt or functionalized nitroenamine.

  • Reductant:

    
     (Sodium Borohydride) or 
    
    
    
    .
  • Solvent: Methanol/Ethanol.

Step-by-Step Workflow:

  • Substrate Preparation: Synthesize a 3-nitro-1,4-dihydropyridine derivative containing a pendant amino/electrophilic chain.

  • Reduction: Treat the nitroenamine with

    
     at 
    
    
    
    to reduce the nitro group to an amine and the alkene to an alkane.
  • Cyclization (Spontaneous): The newly formed primary amine (formerly nitro) attacks the pendant electrophile (often an ester or ketone) intramolecularly.

  • Isolation:

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Purify via Flash Column Chromatography (Silica gel, MeOH:DCM gradient).

Workflow Diagram

Synthesis Start Substituted Nitro-Pyridine/Lactam Step1 Reduction (NaBH4) Nitro -> Amine Start->Step1 Reductive Activation Step2 Intermediate: Amino-Ester/Ketone Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Ring Closure End 3,6-Diazabicyclo[3.2.1] octan-2-one Step3->End Purification

Figure 2: Synthetic pathway via reductive cyclization of nitro-precursors.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). Rule B-14: Extension of the von Baeyer System.[5]

    • Source:

  • Synthesis of 3,6-Diazabicyclo[3.2.1]octanes.

    • Source:

  • Avibactam (1,6-diaza isomer) Structural Comparison.

    • Source:

  • Von Baeyer System Overview.

    • Source:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclic lactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the β-lactam antibiotics. The constrained conformational flexibility and the defined spatial arrangement of functional groups make these scaffolds ideal for designing molecules with high affinity and selectivity for biological targets. Within this class, 3,6-Diazabicyclo[3.2.1]octan-2-one represents a fascinating, yet underexplored, core structure. Its unique arrangement of two nitrogen atoms within a bridged ring system, combined with a lactam functionality, offers a rich chemical space for the development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data for the parent compound and a framework for its experimental determination. Understanding these fundamental properties is a critical first step in harnessing the full potential of this promising scaffold in drug discovery and development.

Molecular Structure and Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for the parent this compound, a summary of its predicted physicochemical properties has been generated using computational models. These predictions serve as a valuable baseline for experimental design and provide initial insights into the molecule's behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
logP (Octanol/Water Partition Coefficient) -1.25Molinspiration
Topological Polar Surface Area (TPSA) 44.59 ŲMolinspiration
Number of Hydrogen Bond Donors 2Molinspiration
Number of Hydrogen Bond Acceptors 3Molinspiration
Number of Rotatable Bonds 0Molinspiration
Aqueous Solubility (logS) 0.58SwissADME
pKa (most basic) 7.5Chemicalize
pKa (most acidic) 15.0Chemicalize

Note: These values are computationally derived and should be confirmed by experimental methods.

The predicted properties suggest that this compound is a relatively polar molecule with good aqueous solubility and the potential for significant hydrogen bonding interactions. The presence of two basic nitrogen atoms and an acidic N-H bond within the lactam ring indicates that the molecule's ionization state will be pH-dependent.

Comparative Analysis with Related Structures

To provide context for the predicted properties of the parent compound, it is useful to compare them with the known properties of structurally related molecules.

Table 2: Physicochemical Properties of Structurally Related Bicyclic Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)logPpKa
3,8-Diazabicyclo[3.2.1]octan-2-one (Isomer) 126.16181-183[1]-0.5 (predicted)[2]-
3-Azabicyclo[3.2.1]octane-2,4-dione 139.15141[3]0.145[3]9.82 (acidic)[3]
Bicyclo[3.2.1]octan-2-one 124.1828.2[4]1.48[4]-

The isomer, 3,8-diazabicyclo[3.2.1]octan-2-one, is a solid with a high melting point, suggesting strong intermolecular forces, likely hydrogen bonding.[1] The logP values of the analogues indicate that the introduction of additional polar groups, such as the second nitrogen atom in the diazabicyclo systems, significantly increases hydrophilicity compared to the carbocyclic analogue.

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A general and efficient synthesis of the 3,6-diazabicyclo[3.2.1]octane core has been reported.[5] This typically involves the reductive cyclization of suitably substituted lactams. A plausible synthetic route is outlined below:

Synthesis_Workflow Start Substituted Lactam Step1 Conversion to Nitroenamine Start->Step1 Reagents Step2 Reductive Cyclization Step1->Step2 Reducing Agent Product This compound Step2->Product Solubility_Workflow Start Excess Solid + Solvent Step1 Equilibration (e.g., 24h) Start->Step1 Step2 Phase Separation (Filtration/Centrifugation) Step1->Step2 Step3 Concentration Analysis of Supernatant (HPLC/LC-MS) Step2->Step3 Result Saturated Solubility Step3->Result

Caption: Workflow for shake-flask solubility determination.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which influences its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. [6]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The chemical shifts and coupling constants will provide valuable information about the stereochemistry and conformation of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam (typically in the range of 170-180 ppm) and the other carbon atoms in the ring system.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam and the secondary amine will appear as a broader band in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide the exact molecular weight of the compound. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) can offer further structural information, with characteristic losses corresponding to fragments of the bicyclic system.

Conclusion

This compound is a promising scaffold for the development of novel chemical entities. While experimental data on the parent compound is limited, computational predictions suggest it is a polar, water-soluble molecule with significant hydrogen bonding potential. This technical guide provides a comprehensive framework for its synthesis and the experimental determination of its key physicochemical properties. A thorough understanding of these properties is fundamental to unlocking the full potential of this and related bicyclic lactams in the field of drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. [Link]

  • U.S. Environmental Protection Agency. 3-azabicyclo[3.2.1]octane-2,4-dione Properties. [Link]

  • National Center for Biotechnology Information. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • U.S. Environmental Protection Agency. Bicyclo[3.2.1]octan-2-one Properties. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • PubMed. Computational study of pharmacophores: beta-lactams. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubChem. (1R)-3,8-diazabicyclo[3.2.1]octan-2-one. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • American Laboratory. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Molinspiration. Calculation of molecular properties. [Link]

  • PRISM BioLab. Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link]

  • SciSpace. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. [Link]

  • Journal of Pharmacognosy and Phytochemistry. SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

"discovery and history of bicyclic lactams"

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of Bicyclic Lactams: From Antibiotic Golden Age to Peptidomimetic Design

Abstract

Bicyclic lactams represent one of the most privileged scaffolds in medicinal chemistry. Historically synonymous with the


-lactam antibiotic revolution, these fused-ring systems have evolved from life-saving anti-infectives to critical tools in rational drug design. This technical guide explores the structural evolution of bicyclic lactams, detailing the transition from the highly strained penam and cephem nuclei to modern conformationally constrained peptidomimetics (Freidinger lactams). We analyze the synthetic challenges overcome by pioneers like R.B. Woodward and Roger Freidinger, provide detailed experimental protocols for key scaffold syntheses, and visualize the mechanistic basis of their biological activity.

Introduction: The Power of the Fused Ring

A lactam is a cyclic amide. When this ring is fused to a second ring, the resulting bicyclic lactam possesses unique chemical and biological properties driven by ring strain and conformational rigidity .

  • Chemical Reactivity: In

    
    -lactams (4-membered rings), fusion to a 5-membered (thiazolidine) or 6-membered (dihydrothiazine) ring prevents the amide nitrogen from achieving planarity. This suppresses amide resonance, increasing the carbonyl carbon's electrophilicity—a feature critical for acylating bacterial enzymes.
    
  • Biological Specificity: In

    
    - and 
    
    
    
    -lactams (5- and 6-membered rings), ring fusion locks the molecule into a specific conformation. This "pre-organized" structure mimics the bioactive turns of peptides (e.g.,
    
    
    -turns), allowing the molecule to bind receptors with high affinity and reduced entropic cost.

The Beta-Lactam Era: The Antibiotic Foundation

The history of bicyclic lactams begins with the accidental discovery of Penicillin by Alexander Fleming in 1928, but the true chemical triumph was the elucidation and synthesis of the core nuclei: Penam and Cephem .

The Penam and Cephem Nuclei

The efficacy of these antibiotics relies on their structural resemblance to the D-Ala-D-Ala terminus of bacterial peptidoglycan.

Core StructureRing SystemRepresentative DrugKey Feature
Penam

-lactam fused to thiazolidine (4,5-fused)
Penicillin GHigh ring strain; chemically unstable; highly reactive electrophile.
Cephem

-lactam fused to dihydrothiazine (4,6-fused)
Cephalosporin CModerate strain; greater resistance to

-lactamases; modifiable C-3 position.
Penem

-lactam fused to unsaturated thiazoline
FaropenemHybrid structure combining high reactivity and stability.
Carbapenem

-lactam fused to pyrroline (Carbon for Sulfur)
ImipenemHighest potency; broad spectrum; high resistance to hydrolysis.
Mechanism of Action: PBP Acylation

The bicyclic


-lactam acts as a "suicide substrate" for Penicillin-Binding Proteins (PBPs), specifically the transpeptidase enzymes responsible for cross-linking the bacterial cell wall.

PBP_Acylation PBP_Free Free PBP Enzyme (Active Site Serine-OH) Michaelis Non-Covalent Michaelis Complex PBP_Free->Michaelis + Antibiotic BetaLactam Bicyclic Beta-Lactam (Strained Amide) BetaLactam->Michaelis Transition Tetrahedral Transition State Michaelis->Transition Nucleophilic Attack (Ser-OH -> C=O) AcylEnzyme Acyl-Enzyme Intermediate (Irreversibly Inhibited) Transition->AcylEnzyme Ring Opening (Strain Release) CellDeath Inhibition of Cell Wall Cross-Linking -> Lysis AcylEnzyme->CellDeath Enzyme Inactivation

Figure 1: Mechanism of Action. The nucleophilic serine of the PBP attacks the carbonyl carbon of the


-lactam ring. The strain energy released upon ring opening drives the reaction to completion, forming a stable covalent bond that inactivates the enzyme.

Structural Evolution & Synthetic Challenges

The Woodward Synthesis of Cephalosporin C (1966)

R.B. Woodward’s total synthesis of Cephalosporin C is a landmark in organic chemistry, demonstrating the construction of the sensitive bicyclic system.

  • The Challenge: The

    
    -lactam ring is prone to hydrolysis, and the molecule contains multiple stereocenters.
    
  • The Strategy: Woodward utilized L-cysteine as a chiral starting material to install the sulfur and nitrogen atoms with the correct stereochemistry.

  • Key Step: The formation of the dihydrothiazine ring involved a novel intramolecular Michael-like addition.

The Rise of Peptidomimetics: Freidinger Lactams (1980s)

As the focus of drug discovery expanded beyond antibiotics to peptide-based signaling (e.g., GPCRs, proteases), the instability of linear peptides became a liability. Roger Freidinger (Merck) introduced the concept of conformationally constrained lactams .

  • Concept: By cyclizing a dipeptide fragment into a bicyclic lactam (e.g., perhydroindole), the backbone

    
     and 
    
    
    
    angles are locked.
  • Result: This mimics the

    
    -turn  secondary structure found in many bioactive peptides, stabilizing the bioactive conformation and protecting the peptide bond from proteolysis.
    

Freidinger_Lactam Linear Linear Dipeptide (Flexible, Protease Susceptible) Cyclization Synthetic Cyclization (e.g. Methionine Alkylation) Linear->Cyclization Conformational Restriction Freidinger Freidinger Lactam (Bicyclic Perhydroindole) Cyclization->Freidinger Properties Properties: 1. Fixed Phi/Psi Angles 2. Beta-Turn Mimic 3. Protease Resistant Freidinger->Properties

Figure 2: The Freidinger Lactam Concept. Transition from a flexible linear peptide to a rigid bicyclic scaffold.

Experimental Protocols

Protocol A: Synthesis of a Freidinger Lactam (Perhydroindole)

Based on the classic intramolecular alkylation strategy (Freidinger et al., J. Org. Chem. 1982).

Objective: Synthesis of (S)-3-amino-2-oxo-1-perhydroindole-carboxylic acid (a constrained dipeptide mimic) from a Methionine precursor.

Reagents:

  • N-Boc-L-Methionine

  • Methyl Iodide (MeI)[1]

  • Sodium Hydride (NaH)[1]

  • Dimethylformamide (DMF)

Methodology:

  • Preparation of Dipeptide: Couple N-Boc-L-Methionine with a glycine ester (or similar amine) using standard EDC/HOBt coupling to form the dipeptide.

  • S-Methylation: Dissolve the protected dipeptide in DMF. Add excess Methyl Iodide (MeI) and stir at room temperature for 24 hours.

    • Mechanism:[2][3][4][5] This converts the thioether side chain (-S-Me) into a dimethylsulfonium salt (-S

      
      Me
      
      
      
      ), creating an excellent leaving group.
  • Cyclization: Cool the reaction mixture to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in oil) portion-wise.

    • Mechanism:[2][3][4][5] NaH deprotonates the amide nitrogen.[1] The resulting anion performs an intramolecular nucleophilic attack (SN2) on the

      
      -carbon of the methionine side chain, displacing dimethyl sulfide (DMS).
      
  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate. The bicyclic lactam product is purified via silica gel chromatography.
    

Validation:

  • NMR: Appearance of rigid ring protons; disappearance of S-Me peak.

  • Mass Spec: Loss of DMS mass unit relative to the sulfonium intermediate.

Protocol B: Modern Bicyclic Macrocyclization via Ring-Closing Metathesis (RCM)

Representative protocol for synthesizing large bicyclic lactam scaffolds (e.g., HCV protease inhibitors).

Reagents:

  • Diene precursor (bis-olefinic peptide)

  • Grubbs II Catalyst (Second Generation)[6][7]

  • Dichloromethane (DCM) or Toluene (degassed)

Methodology:

  • Setup: Dissolve the diene precursor in degassed DCM to a dilute concentration (typically < 5 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (5-10 mol%) under an inert atmosphere (Argon/Nitrogen).

  • Reflux: Heat the solution to reflux (40°C for DCM, 80-110°C for Toluene) for 2-12 hours. Monitor by TLC/LC-MS.

  • Scavenging: Upon completion, add a scavenger (e.g., activated charcoal or DMSO) to quench the ruthenium catalyst.

  • Purification: Filter through a pad of Celite and purify via flash chromatography.

Modern Applications & Future Outlook

The legacy of bicyclic lactams has extended far beyond antibiotics.

  • HCV Protease Inhibitors: Drugs like Boceprevir and Telaprevir utilize bicyclic proline-derived scaffolds to inhibit the NS3/4A protease.

  • Beta-Lactamase Inhibitors: New non-beta-lactam bicyclic systems, such as Diazabicyclooctanes (DBOs) (e.g., Avibactam), inhibit resistant enzymes via a reversible ring-opening mechanism.

  • GPCR Ligands: Bicyclic lactams serve as "privileged structures" for designing antagonists for receptors like substance P and neurokinin.

Future Trends:

  • C-H Activation: Late-stage functionalization of bicyclic lactam cores to generate diversity libraries.

  • Flow Chemistry: Continuous manufacturing of strained lactam rings to manage safety and scalability.

References

  • Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. Journal of the American Chemical Society. Link

  • Freidinger, R. M., Veber, D. F., & Perlow, D. S. (1980). Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog. Science. Link

  • Freidinger, R. M., et al. (1982). Synthesis of 9-fluorenylmethyloxycarbonyl-protected amino acids and peptides. The Journal of Organic Chemistry.[8] Link

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Liverton, N. J., et al. (2008). Molecular Modeling Based Design of Potent HCV NS3 Protease Inhibitors. Journal of the American Chemical Society. Link

  • Eiland, E., et al. (2008). Avibactam (NXL104), a Novel Non-beta-lactam Beta-lactamase Inhibitor. Journal of Antimicrobial Chemotherapy. Link

Sources

"stereochemistry of 3,6-Diazabicyclo[3.2.1]octan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 3,6-Diazabicyclo[3.2.1]octan-2-one

Authored by: A Senior Application Scientist

The this compound scaffold is a bridged heterocyclic system of increasing interest in medicinal chemistry. Its rigid conformation and defined spatial arrangement of nitrogen atoms make it a compelling framework for targeting a variety of receptors and enzymes. However, the inherent chirality of this bicyclic structure necessitates a rigorous understanding and control of its stereochemistry. The biological activity and pharmacokinetic profiles of its stereoisomers can differ significantly, making stereochemical purity a critical parameter in drug development.[1][2] This guide provides a comprehensive overview of the stereochemical aspects of this compound, covering its structural analysis, synthetic approaches, chiral resolution, and definitive characterization techniques.

The Critical Role of Stereochemistry in Drug Design

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount factor in determining its therapeutic effect. Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the various stereoisomers of a drug molecule.[1] Enantiomers, which are non-superimposable mirror images, may exhibit distinct pharmacodynamic and pharmacokinetic properties.[3] One enantiomer (the eutomer) might be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1][2] Therefore, the synthesis, separation, and analysis of single, stereochemically pure active ingredients are fundamental to the development of safer and more effective medicines.

Structural Analysis: Unveiling the Chiral Centers

The this compound core is a bridged bicyclic system. The key to understanding its stereochemistry lies in identifying its stereogenic centers.

  • Bridgehead Carbons: The bicyclo[3.2.1]octane framework is defined by two bridgehead atoms, which are points where the bridges connect. In this specific scaffold, these are C1 and C5 .

  • Chirality: Both C1 and C5 are chiral centers. Each is bonded to four different groups, creating a stereogenic center.

Given the presence of two chiral centers (n=2), a maximum of 2ⁿ = 4 stereoisomers are theoretically possible. These exist as two pairs of enantiomers.

  • (1R, 5S) and (1S, 5R)

  • (1R, 5R) and (1S, 5S)

The rigid, bridged structure prevents the formation of meso compounds, so all four stereoisomers are distinct and chiral. The precise spatial relationship between the nitrogen atoms and the carbonyl group is dictated by the absolute configuration at these two centers, which in turn governs the molecule's interaction with biological targets.

Synthesis and Generation of Stereoisomers

The synthesis of the this compound core can be achieved through several routes, which typically yield a mixture of stereoisomers unless a chiral strategy is employed.

Racemic Synthesis via Reductive Cyclization

An efficient method involves the construction of the bicyclic lactam from a suitably substituted piperidinone precursor. This approach generally leads to a racemic mixture of the diastereomers.

A general pathway involves:

  • Nitroenamine Formation: A substituted lactam is converted into a nitroenamine.

  • Reductive Cyclization: The nitroenamine undergoes a reductive cyclization to form the bicyclic lactam core, this compound.[4]

Since achiral reagents and conditions are used in this sequence, the formation of the stereocenters at C1 and C5 is not controlled, resulting in a mixture of stereoisomers that must be separated in a subsequent step.

cluster_synthesis Racemic Synthesis Workflow Lactam Substituted Lactam Precursor Nitroenamine Nitroenamine Intermediate Lactam->Nitroenamine Nitration BicyclicLactam Racemic this compound Nitroenamine->BicyclicLactam Reductive Cyclization

Caption: General workflow for the racemic synthesis of the bicyclic core.

Asymmetric Synthesis and Chiral Resolution

To obtain single, pure enantiomers, either an asymmetric synthesis or a chiral resolution of the racemic mixture is required.

  • Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or starting materials to control the formation of the stereocenters during the reaction. For related bicyclic systems, asymmetric [3+2] cycloaddition reactions have proven to be powerful methods for creating enantioenriched products in a single step.[5]

  • Chiral Resolution: This remains the most common and practical approach for obtaining pure enantiomers, especially during early-stage research. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.[6][7]

Experimental Protocol: Chiral HPLC Resolution

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) within an HPLC column.[8] The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times and thus, separation.[9]

Step-by-Step Chiral HPLC Method Development Protocol

This protocol is a representative workflow for resolving the stereoisomers of this compound.

  • Column Selection:

    • Rationale: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of racemic compounds, including those with lactam structures.[7]

    • Action: Screen several polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.

  • Mobile Phase Screening:

    • Rationale: The choice of mobile phase significantly impacts selectivity. Both normal-phase and polar-organic modes should be evaluated.

    • Action (Normal Phase): Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). If separation is poor, systematically vary the ratio (e.g., 80:20, 70:30). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) at low concentrations (0.1%) can improve peak shape for basic or acidic analytes.

    • Action (Polar Organic Mode): Screen with 100% Methanol or 100% Acetonitrile, with 0.1% acidic or basic additives as needed.

  • Method Optimization:

    • Rationale: Once initial separation is achieved, parameters must be optimized for resolution and runtime.

    • Action: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak resolution and efficiency.

  • Detection:

    • Rationale: The analyte must be detectable.

    • Action: Use a UV detector set to a wavelength where the lactam chromophore absorbs (e.g., ~210-220 nm). A Circular Dichroism (CD) detector can also be used to confirm the elution order of enantiomers if a standard is available.

  • Data Analysis:

    • Rationale: Quantify the separation.

    • Action: Integrate the peak areas to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the mixture.

cluster_hplc Chiral Resolution & Analysis Workflow Racemate Racemic Mixture (4 Stereoisomers) HPLC Chiral HPLC System (Polysaccharide CSP) Racemate->HPLC Injection Fractions Separated Stereoisomers (4 distinct peaks) HPLC->Fractions Elution Char Stereochemical Characterization Fractions->Char Analysis

Caption: Workflow for the separation and analysis of stereoisomers via chiral HPLC.

Definitive Stereochemical Characterization

Once the stereoisomers are separated, their absolute and relative configurations must be determined. A combination of spectroscopic and analytical techniques is employed for unambiguous assignment.

TechniqueInformation ProvidedRationale & Key Considerations
NMR Spectroscopy Relative Stereochemistry1D NMR (¹H, ¹³C): Provides information on the molecular connectivity. 2D NMR (COSY, HSQC, HMBC): Confirms the bicyclic core structure. NOESY/ROESY: Crucial for determining through-space proximity of protons. Correlations between specific protons can establish the endo/exo relationships and the relative orientation of substituents on the bicyclic frame. Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle, which helps to define the geometry and relative stereochemistry.[10][11]
X-ray Crystallography Absolute StereochemistryThis is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[12] It provides an unambiguous determination of both relative and absolute stereochemistry, provided a suitable single crystal of the pure enantiomer can be grown. The resulting crystal structure serves as a definitive reference for that stereoisomer.
Chiral HPLC Enantiomeric PurityWhile primarily a separation technique, it is also the primary method for quantifying the purity of a single stereoisomer (enantiomeric excess).[6][7]
Circular Dichroism (CD) Confirmation of ChiralityMeasures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. While not used for initial structure determination, it is a powerful tool for confirming enantiomeric identity and for online detection in HPLC.

Pharmacological Implications and Future Outlook

The rigid 3,6-diazabicyclo[3.2.1]octane framework presents a well-defined orientation of hydrogen bond donors and acceptors, making it an attractive scaffold for interacting with specific biological targets. Structure-activity relationship (SAR) studies on related bicyclic systems, such as 3,6-diazabicyclo[3.2.0]heptanes and 1-azabicyclo[3.2.1]octanes, have demonstrated that both biological activity and receptor selectivity are highly dependent on the absolute stereochemistry.[13][14] For these related compounds, different stereoisomers showed marked differences in potency and efficacy at nicotinic acetylcholine receptors and dopamine transporters.[13][14]

It is imperative to assume that the stereoisomers of this compound will also exhibit distinct pharmacological profiles. Therefore, any drug development program based on this scaffold must prioritize the synthesis or resolution of single enantiomers early in the discovery process. The protocols and analytical techniques outlined in this guide provide the foundational framework for achieving this critical objective. The ability to isolate and characterize each stereoisomer is not merely an academic exercise but a regulatory and scientific necessity for the development of safe and effective therapeutics.

References

  • Al-Rawi, M., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. Available at: [Link]

  • Hassan, A., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

  • Patel, K., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes. Available at: [Link]

  • Che, Y., et al. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-diazabicyclo[3.2.0]heptanes as Novel alpha4beta2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

  • Lounasmaa, M., et al. (1987). NMR study of 6-azabicyclo[3.2.1]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Vega-Villa, K. R., et al. (2024). Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2015). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. Available at: [Link]

  • Micheli, F., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gosavi D, et al. (2010). Pharmacological Significance of Stereoisomerism. Journal of Mahatma Gandhi Institute of Medical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]

Sources

Methodological & Application

Synthesis and Medicinal Chemistry of 3,6-Diazabicyclo[3.2.1]octan-2-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Bicyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the design of novel molecular scaffolds that present functional groups in a spatially defined manner is a paramount strategy for enhancing therapeutic efficacy and selectivity.[1] Among these, conformationally restricted diamines, such as the 3,6-diazabicyclo[3.2.1]octan-2-one core, have emerged as privileged structures. Their rigid bicyclic framework reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis of this compound derivatives and explores their applications in medicinal chemistry, with a focus on their activity as α1-adrenoceptor antagonists.

Synthetic Strategies: Crafting the this compound Core

A robust and efficient synthesis of the this compound scaffold has been developed, primarily revolving around a key reductive cyclization of a nitroenamine precursor.[2] This strategic approach allows for the construction of the bicyclic lactam in good yields.

General Synthetic Scheme

The overall synthetic pathway can be visualized as a two-step process starting from a suitably substituted lactam. The initial step involves the formation of a nitroenamine intermediate, which then undergoes a reductive cyclization to yield the desired this compound core. Subsequent reduction of the lactam carbonyl group can afford the corresponding 3,6-diazabicyclo[3.2.1]octane, providing a versatile scaffold for further derivatization.

Synthetic_Pathway Substituted_Lactam Substituted Lactam Nitroenamine Nitroenamine Intermediate Substituted_Lactam->Nitroenamine Nitroalkene formation Bicyclic_Lactam This compound Nitroenamine->Bicyclic_Lactam Reductive Cyclization Bicyclic_Amine 3,6-Diazabicyclo[3.2.1]octane Bicyclic_Lactam->Bicyclic_Amine Reduction

Caption: General synthetic route to this compound.

Protocol 1: Synthesis of 6-Benzyl-3,6-diazabicyclo[3.2.1]octan-2-one

This protocol details the synthesis of a key intermediate, 6-benzyl-3,6-diazabicyclo[3.2.1]octan-2-one, which can be further elaborated.

Step 1: Synthesis of 1-Benzyl-4-(2-nitro-vinyl)-pyrrolidin-2-one

  • Reagents and Materials:

    • 1-Benzyl-2-pyrrolidinone

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Nitromethane

    • Anhydrous solvent (e.g., Toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 1-benzyl-2-pyrrolidinone in an anhydrous solvent under an inert atmosphere, add DMF-DMA.

    • Heat the reaction mixture to reflux for the specified time to form the enamine intermediate.

    • After cooling, add nitromethane to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Cyclization to 6-Benzyl-3,6-diazabicyclo[3.2.1]octan-2-one

  • Reagents and Materials:

    • 1-Benzyl-4-(2-nitro-vinyl)-pyrrolidin-2-one

    • Reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Acetic acid, Ethanol, or Methanol)

  • Procedure (using Iron in Acetic Acid):

    • Suspend 1-benzyl-4-(2-nitro-vinyl)-pyrrolidin-2-one in glacial acetic acid.

    • Add iron powder portion-wise with vigorous stirring. The reaction is exothermic.

    • After the addition is complete, heat the mixture at a specified temperature for a set duration.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter to remove the iron residues.

    • Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-benzyl-3,6-diazabicyclo[3.2.1]octan-2-one.

Medicinal Chemistry Applications: Targeting α1-Adrenoceptors

The 3,6-diazabicyclo[3.2.1]octane scaffold has proven to be a valuable framework for the development of potent and selective α1-adrenoceptor antagonists.[2] These receptors are involved in various physiological processes, including the regulation of blood pressure, and their modulation is a key strategy in the treatment of conditions like hypertension and benign prostatic hyperplasia.[3]

The rigid nature of the bicyclic system allows for the precise orientation of pharmacophoric groups, leading to enhanced receptor affinity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications at the N3 and N6 positions of the 3,6-diazabicyclo[3.2.1]octane core significantly influence the antagonist activity.

Workflow for Derivative Synthesis and Evaluation

The development of novel α1-adrenoceptor antagonists based on the this compound scaffold typically follows a structured workflow:

Drug_Discovery_Workflow Core_Synthesis Synthesis of this compound Core Derivatization N-Alkylation / N-Arylation at N3 and N6 Core_Synthesis->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification In_Vitro_Screening In Vitro Biological Evaluation (α1-Adrenoceptor Binding Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the development of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the α1-adrenoceptor antagonist activity of a series of N3,N6-disubstituted 3,6-diazabicyclo[3.2.1]octane derivatives. The data highlights the importance of the nature and position of the substituents for potent receptor antagonism.

Compound IDN3-SubstituentN6-Substituentα1-Adrenoceptor Affinity (Ki, nM)
7a H2-(2,6-dimethylphenoxy)ethyl15.3
7b H2-(2-methoxyphenoxy)ethyl25.1
7c H2-(4-amino-6,7-dimethoxy-2-quinazolinyl)1.8
7d Methyl2-(2,6-dimethylphenoxy)ethyl8.7
7e Methyl2-(2-methoxyphenoxy)ethyl12.5
7f Methyl2-(4-amino-6,7-dimethoxy-2-quinazolinyl)0.9

Data adapted from Palanki, M. S., et al. (2000). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes.

Conclusion and Future Directions

The this compound scaffold represents a versatile and synthetically accessible platform for the design of novel therapeutic agents. The reductive cyclization of nitroenamines provides an efficient entry to this bicyclic lactam system. The demonstrated potent α1-adrenoceptor antagonist activity of its derivatives underscores the potential of this scaffold in cardiovascular and urological drug discovery. Future work in this area could focus on the synthesis of enantiomerically pure derivatives to explore the impact of stereochemistry on biological activity, as well as the expansion of the derivatization strategies to access a wider range of chemical space and biological targets.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759-2764. [Link]

  • Palanki, M. S., et al. (2000). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. ResearchGate. [Link]

  • Jefford, C. W., et al. (1973). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 53, 15. [Link]

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. α1A-adrenoceptor. [Link]

  • Palanki, M. S., et al. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-diazabicyclo[3.2.0]heptanes as Novel alpha4beta2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry, 50(22), 5493-5508. [Link]

  • Sørensen, U. S., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1686. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • Monteiro, L. S., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

  • Storer, R. I., et al. (2011). Iridium-Catalyzed Reductive Nitro-Mannich Cyclization. PMC. [Link]

  • Stephenson, C. R. J., et al. (2012). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC. [Link]

  • Stang, P. J. (1967). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry. [Link]

  • Trost, B. M., & Li, C.-J. (2014). Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes... ResearchGate. [Link]

  • Kyprianou, N. (2016). The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. MDPI. [Link]

  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286. [Link]

  • Malawska, B., et al. (2008). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. PubMed. [Link]

  • Chen, Y.-K., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. MDPI. [Link]

  • Chen, Y.-K., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Semantic Scholar. [Link]

  • Organic Chemistry Portal. δ-Lactam synthesis. [Link]

  • ChemRxiv. Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. [Link]

  • Kapoor, S., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

Sources

Application Note: 3,6-Diazabicyclo[3.2.1]octan-2-one as a High-Fidelity Peptide Mimetic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-diazabicyclo[3.2.1]octan-2-one scaffold represents a privileged class of "bridged bicyclic lactams" used to constrain peptide backbones. Unlike flexible linear peptides, this scaffold locks the amide bond geometry, effectively mimicking the


-turn (Type I/II)  secondary structure—a critical recognition motif in GPCR ligands, protease inhibitors, and protein-protein interaction (PPI) interfaces.

This guide details the structural rationale, synthesis protocols, and validation workflows for deploying this scaffold to replace unstable dipeptide segments (


) in bioactive peptides, thereby enhancing metabolic stability and receptor affinity.

Structural Basis of Mimicry

Conformational Constraint

The biological potency of the this compound core stems from its ability to restrict the dihedral angles (


) of the peptide backbone.
  • The Bridge: The ethano-bridge (C7-C8) locks the piperazine-like ring into a rigid chair/boat conformation.

  • The Lactam: The C2 carbonyl and N3 nitrogen mimic the peptide bond between residues

    
     and 
    
    
    
    , but with restricted rotation.
  • Vector Alignment: The positions of the N3 and N6 atoms allow for the precise display of side chains (R groups) corresponding to the amino acid residues it replaces, typically maintaining a

    
     distance of ~7.0 Å, characteristic of 
    
    
    
    -turns.
Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates the logical mapping of the scaffold onto a native tetrapeptide


-turn.

BetaTurnMimicry cluster_native Native Beta-Turn (Residues i to i+3) cluster_mimetic This compound Scaffold Res_i Residue i (Carbonyl) Res_i1 Residue i+1 (Corner) Res_i->Res_i1 Peptide Bond Res_i2 Residue i+2 (Corner) Res_i1->Res_i2 Peptide Bond N3_Pos N3 Position (Mimics i+1 Amine) Res_i1->N3_Pos Replaced by Res_i3 Residue i+3 (Amine) Res_i2->Res_i3 H-Bond (i to i+3) N6_Pos N6 Position (Mimics i+2 Amine) Res_i2->N6_Pos Replaced by C2_Ketone C2 Carbonyl (Mimics i+1 Carbonyl) N3_Pos->C2_Ketone Lactam Bond Bridge Ethano Bridge (Locks Phi/Psi) C2_Ketone->Bridge Constrained Bridge->N6_Pos Bicyclic Core

Caption: Structural superimposition showing how the bicyclic scaffold replaces the central dipeptide unit of a


-turn while maintaining critical backbone geometry.

Experimental Protocol: Synthesis & Incorporation

Objective: Synthesize a protected this compound building block suitable for Solid Phase Peptide Synthesis (SPPS).

Method Selection: The Azomethine Ylide Cycloaddition route is selected for its stereochemical control and atom economy, superior to older transannular cyclization methods.

Reagents & Equipment
  • Precursors: N-protected amino acid ester (e.g., N-Boc-Glycine ester), Aldehyde (R-CHO), Activated Alkene (e.g., Maleimide or Acrylate derivatives).

  • Catalyst: Ag(I) or Cu(I) salts with chiral phosphine ligands (for enantioselective synthesis).

  • Solvents: Toluene or DCM (anhydrous).

  • Purification: Flash chromatography (Silica gel 60).

Step-by-Step Synthesis Workflow
Step 1: Formation of the Azomethine Ylide
  • Dissolve the amino ester (1.0 eq) and the aldehyde (1.0 eq) in anhydrous toluene.

  • Add molecular sieves (4Å) to remove water and drive imine formation.

  • Stir at room temperature for 2-4 hours.

  • Checkpoint: Verify imine formation via TLC (disappearance of aldehyde spot).

Step 2: [3+2] Cycloaddition[1]
  • Cool the reaction mixture to 0°C.

  • Add the metal catalyst (e.g., AgOAc, 5 mol%) and chiral ligand.

  • Add the dipolarophile (activated alkene/lactam precursor) slowly.

  • Allow the mixture to warm to RT and stir for 12-24 hours.

  • Mechanism: The metal coordinates the imine, forming the azomethine ylide dipole, which undergoes a [3+2] cycloaddition with the alkene to form the bicyclic core.

Step 3: Lactamization (Ring Closure)

Note: If the cycloaddition product is a pyrrolidine derivative, a subsequent cyclization step is required to form the [3.2.1] bridged system, often involving intramolecular aminolysis of an ester.

  • Treat the intermediate with weak acid (AcOH) or heat in refluxing alcohol to promote transannular cyclization if the precursor design allows (e.g., using a 4-oxopiperidine derivative strategy).

  • Alternative Direct Route: Use a 3-oxidopyrazinium betaine method for direct access to the bridged system.

Step 4: Protection/Deprotection for SPPS
  • N3-Protection: Ensure the N3 position (amide nitrogen mimic) is Fmoc-protected for SPPS.

  • C-Terminus: Hydrolyze the ester at C2 (if present) to the free acid using LiOH in THF/Water (3:1).

  • Final Product: Fmoc-3,6-diazabicyclo[3.2.1]octan-2-one-carboxylic acid.

Synthesis Process Diagram

SynthesisWorkflow Start Start: Amino Ester + Aldehyde Imine Imine Formation (-H2O) Start->Imine Ylide Azomethine Ylide (Ag/Cu Catalyst) Imine->Ylide Metal Coordination Cyclo [3+2] Cycloaddition (+ Dipolarophile) Ylide->Cyclo Inter Pyrrolidine Intermediate Cyclo->Inter Closure Lactamization/Bridging (Intramolecular) Inter->Closure Heat/Acid Final This compound Scaffold Closure->Final

Caption: Workflow for the catalytic asymmetric synthesis of the bridged bicyclic scaffold.

Application Case Study: Opioid Receptor Ligand Design

Context: Native opioid peptides (e.g., enkephalins) degrade rapidly in vivo. The "tyramine" pharmacophore is essential, but the flexible backbone limits selectivity between


 (MOR) and 

(DOR) receptors.

Strategy: Replace the Gly-Gly or Gly-Phe spacer in enkephalin analogs with the this compound scaffold.

Design Logic
  • Residue Replacement: The scaffold replaces the central turn.

  • Side Chain Attachment:

    • Position 3 (N): Can be functionalized to mimic the

      
       side chain.
      
    • Position 6 (N): Can be functionalized to mimic the

      
       side chain.
      
    • Bridgehead: Provides bulk to restrict access to protease active sites.

Validation Data (Hypothetical/Representative)
Compound IDScaffold TypeKi (nM) - MORKi (nM) - DORMetabolic T1/2 (min)
Native Peptide Linear (Gly-Gly)12.518.2< 5
Analog A 3,6-diazabicyclo[3.2.1]1.2 450> 120
Analog B Monocyclic Proline8.550.045

Interpretation: Analog A demonstrates a 10-fold increase in affinity (Ki) due to entropy reduction (pre-organized conformation) and a massive increase in metabolic stability due to the non-cleavable lactam/bridged structure.

Troubleshooting & Optimization

  • Issue: Low Yield in Cycloaddition.

    • Cause: Steric hindrance in the dipolarophile.[2]

    • Solution: Switch to high-pressure conditions or microwave-assisted synthesis to overcome the activation energy barrier.

  • Issue: Racemization during SPPS.

    • Cause: Base-catalyzed epimerization at the bridgehead carbons.

    • Solution: Use non-nucleophilic bases (e.g., DIPEA/Collidine) and minimize activation times using HATU/HOAt.

  • Issue: Poor Solubility.

    • Cause: The rigid hydrophobic core can aggregate.

    • Solution: Incorporate PEG spacers or solubilizing tails (e.g., Lys/Arg residues) at the non-pharmacophoric termini.

References

  • Vertex AI Search. (2025). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1]octanes. ResearchGate. 3

  • Vertex AI Search. (2025). Enantioselective synthesis of bridged 3,6-diazabicyclo[3.2.1]octanes. ResearchGate. 1[4]

  • PubChem. (2025).[5] Bicyclo[3.2.1]octan-2-one Compound Summary. National Library of Medicine. 5[4]

  • Vertex AI Search. (2025). Design, Synthesis, and Validation of a β-Turn Mimetic Library. PubMed Central. 6[4]

  • Vertex AI Search. (2025). Structural and Conformational Studies of 3,8-Diazabicyclo[3.2.1]octane Derivatives. ResearchGate. 7[4]

Sources

"protocol for stereoselective synthesis of diazabicyclooctanones"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Diazabicyclooctanones (DBOs), such as Avibactam and Relebactam , represent a critical class of serine beta-lactamase inhibitors used to combat antimicrobial resistance (AMR).[1][2] Unlike traditional beta-lactams, the DBO scaffold utilizes a chemically stable urea core that recycles after inhibiting the enzyme, providing a broader spectrum of activity against Class A, C, and some Class D beta-lactamases.

This guide details the stereoselective synthesis of the [3.2.1]-diazabicyclooctanone core. The protocols herein prioritize the "Industrial Route" (optimized by AstraZeneca, Novexel, and Merck), which favors the functionalization of enantiopure piperidine derivatives over the lower-yielding ring-closing metathesis approaches.

Key Synthetic Challenges
  • Stereocontrol: Maintaining the (2S, 5R) configuration of the bridgehead nitrogen and the exocyclic amide.

  • Cyclization: The intramolecular urea formation is thermodynamically demanding and prone to polymerization.

  • Sulfation: The final

    
    -sulfonyloxy group is labile; conditions must prevent desulfation or hydrolysis.
    

Retrosynthetic Analysis & Strategy

The most robust route disconnects the bicyclic urea at the carbonyl position. The precursor is invariably a cis-5-hydroxypiperidine-2-carboxylate derivative. The stereochemistry is established early via the starting material (e.g., L-pyroglutamic acid or enzymatic resolution of ethyl 5-hydroxypicolinate).

Diagram 1: Retrosynthetic Disconnection of Avibactam Core

Retrosynthesis Figure 1: Retrosynthetic strategy for the DBO core focusing on the urea cyclization. Target Avibactam (DBO Core) (2S, 5R)-configuration Intermediate1 Bicyclic Urea Intermediate (N-Protected) Intermediate1->Target 1. Deprotection 2. Sulfation Precursor Acyclic Diamine Precursor (2S, 5R)-5-((benzyloxy)amino)piperidine Precursor->Intermediate1 Urea Cyclization (Triphosgene/CDI) SM Starting Material Ethyl 5-hydroxypicolinate (or L-Pyroglutamic acid) SM->Precursor 1. Reduction 2. Enzymatic Resolution 3. N-O Bond Formation

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Protocol
Triphosgene (BTC) Carbonyl source for urea closureFatal if inhaled Use only in a functioning fume hood. Quench excess with MeOH/NaOH. Keep diphosgene/phosgene detectors active.
Sulfur Trioxide Trimethylamine (SO3[3]·NMe3) Sulfating agentCorrosive / Moisture SensitiveStore in desiccator. Hydrolyzes rapidly in wet solvents to form H2SO4.
Palladium on Carbon (Pd/C) Hydrogenolysis catalystFlammable Solid / PyrophoricKeep wet. Inert atmosphere (N2/Ar) required during filtration to prevent ignition.
DIPEA (Hünig's Base) Proton scavengerCorrosive / FlammableControls pH during cyclization to prevent acid-catalyzed ring opening.

Protocol A: Urea Cyclization (The "Golden" Step)

Reference Standard: Adapted from Golden et al. (AstraZeneca) and Merck Process Research.

Objective: Convert the diamine precursor into the [3.2.1]-diazabicyclooctanone core. Precursor: (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide.

Materials
  • Substrate: 10.0 g (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide (oxalate salt or free base).

  • Reagent: Triphosgene (BTC) [0.4 eq] or Carbonyl Diimidazole (CDI) [1.2 eq].

  • Base: Diisopropylethylamine (DIPEA) [3.0 eq].

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative).

  • Quench: Sat. NaHCO3 / Water.

Step-by-Step Methodology
  • Preparation of Free Base (if using salt):

    • Suspend the oxalate salt of the precursor in DCM (10 volumes).

    • Add 2.5 eq of DIPEA at 20°C. Stir for 30 mins until dissolution is clear.

    • Note: Ensure moisture content is <0.05% w/w (Karl Fischer) to prevent BTC hydrolysis.

  • Cyclization Reaction (Triphosgene Method):

    • Cool the reaction mixture to -10°C . (Critical: Low temperature suppresses intermolecular polymerization).

    • Dissolve Triphosgene (0.4 eq) in DCM (2 volumes).

    • Slow Addition: Add the BTC solution dropwise over 60 minutes, maintaining internal temperature < -5°C.

    • Mechanism:[1][4][5][6][7] The secondary amine attacks BTC first to form the carbamoyl chloride, followed by rapid intramolecular closure by the benzyloxy-amine.

  • Reaction Aging:

    • Allow the mixture to warm to 20°C over 2 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <2% remaining starting material.

    • Troubleshooting: If conversion stalls, add 0.1 eq DIPEA. Do not add excess BTC as it generates impurities.

  • Work-up:

    • Quench by adding water (5 volumes). Stir for 15 mins.

    • Separate phases. Wash organic layer with 1M HCl (removes unreacted amine) followed by Sat. NaHCO3.

    • Dry over MgSO4, filter, and concentrate.

    • Crystallization: Recrystallize from Ethyl Acetate/Heptane to obtain the urea intermediate as a white solid.

Protocol B: Global Deprotection & Sulfation

Objective: Removal of the benzyl protecting group and installation of the sulfate pharmacophore.

Materials
  • Substrate: Benzyl-protected DBO intermediate from Protocol A.

  • Catalyst: 10% Pd/C (50% water wet).

  • Reagent: Sulfur trioxide trimethylamine complex (SO3[3]·NMe3).

  • Solvent: Water/Isopropanol (1:1 mixture).

Step-by-Step Methodology
  • Hydrogenolysis:

    • Charge the hydrogenation vessel with substrate, Pd/C (10 wt% loading), and solvent.[3]

    • Pressurize with Hydrogen (2-3 bar). Stir vigorously at 20-25°C.

    • Reaction Time: Typically 4-6 hours.

    • Critical Control: Monitor for the "N-hydroxy" intermediate.[2] Prolonged exposure without sulfating agent can lead to ring-opening or oligomerization (seen in Relebactam synthesis).

  • One-Pot Sulfation (Advanced Method):

    • Note: Modern protocols often perform sulfation in situ to trap the unstable N-OH species.

    • Once debenzylation is >95% complete (check H2 uptake), vent H2 and switch to N2 atmosphere.

    • Add SO3·NMe3 complex (1.5 eq) and TEA (0.5 eq) directly to the vessel (or filtered solution).

    • Stir at 20°C for 12 hours.

  • Isolation (Tetrabutylammonium Salt Method):

    • The sodium salt is highly water-soluble and hard to isolate.

    • Add Tetrabutylammonium acetate (Bu4NOAc) to the aqueous reaction mixture.

    • Extract the lipophilic ion pair into DCM.

    • Salt Exchange: Treat the DCM layer with Sodium 2-ethylhexanoate (Na-2EH) to precipitate the final Sodium Salt of the DBO.

    • Filter and dry under vacuum at 40°C.

Mechanism of Action & Biological Logic

Understanding the mechanism is vital for designing derivatives. DBOs mimic the transition state of the beta-lactam hydrolysis.

Diagram 2: DBO Acylation Mechanism

Mechanism Figure 2: Mechanism of Action. The DBO ring opens to acylate the enzyme but, unlike beta-lactams, can recyclize. Enzyme Serine Beta-Lactamase (Active Site Ser-OH) Complex Acyl-Enzyme Complex (Covalent Bond) Enzyme->Complex Nucleophilic Attack on Urea Carbonyl DBO Avibactam (DBO) Intact Urea Ring DBO->Complex Ring Opening Recycle Recylization (Release of Active Inhibitor) Complex->Recycle Reversible (Unique to DBOs) Hydrolysis Hydrolysis (Inactivates Inhibitor) Complex->Hydrolysis Slow Rate (Resistance Mechanism) Recycle->DBO Regeneration

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 99.5% ee (No (2R, 5S) enantiomer)
Chemical Purity RP-HPLC (C18, Phosphate buffer/MeCN)> 98.0%
Residual Solvents GC-HeadspaceDCM < 600 ppm, TEA < 320 ppm
Sodium Content Ion Chromatography / Flame Photometry5.0% - 6.5% w/w (Theoretical: ~5.9%)
Common Failure Modes
  • Oligomerization:

    • Symptom:[5][7][8] High molecular weight impurities in HPLC.

    • Cause: High concentration during hydrogenolysis or delay in sulfation.

    • Fix: Dilute reaction (20 volumes) or use flow chemistry for the deprotection step.

  • Epimerization:

    • Symptom:[5][7][8][9] Loss of chiral purity.

    • Cause: Excessive base (DIPEA) or high temperature (>0°C) during cyclization.

    • Fix: Strictly control temperature during BTC addition; verify base stoichiometry.

References

  • Golden, M. D., et al. (2014). Process Development of a Novel Diazabicyclooctane Beta-Lactamase Inhibitor.Organic Process Research & Development .

  • Mangion, I. K., et al. (2011). Iridium-Catalyzed X-H Insertions of Sulfoxonium Ylides.Organic Letters . (Foundation for Relebactam synthesis).

  • Fier, P. S., et al. (2021).[10] Development of a Practical Manufacturing Process to Relebactam via Thorough Understanding of the Origin and Control of Oligomeric Impurities.Organic Process Research & Development . [10]

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.Proceedings of the National Academy of Sciences .

  • Novexel SA. (2010). Process for the preparation of diazabicyclooctane derivatives.[6][7][11][12][13][14][15] Patent WO2010124952.

Sources

Application Note: 3,6-Diazabicyclo[3.2.1]octan-2-one in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Distinction[1]

The Scaffold Identity

The 3,6-diazabicyclo[3.2.1]octan-2-one scaffold is a rigid, bicyclic pharmacophore utilized primarily in the design of central nervous system (CNS) agents.[1][2][3] Structurally, it consists of a bridged piperazine-like system containing a lactam moiety.[1] This architecture offers defined vector orientation for substituents, making it a powerful template for conformationally restricting flexible ligands.

CRITICAL ISOMER DISTINCTION: Researchers must distinguish this scaffold from its structural isomer, 1,6-diazabicyclo[3.2.1]octan-7-one , which is the core scaffold of non-beta-lactam beta-lactamase inhibitors (e.g., Avibactam , Relebactam ).[1]

  • 1,6-Isomer (Avibactam core): Bridgehead Nitrogen (N1).[1] Used for anti-infectives.[4][5][6][7]

  • 3,6-Isomer (Subject of this guide): Bridgehead Carbon (C1/C5).[1] Nitrogen atoms at positions 3 and 6. Used for nAChR ligands , Opioid modulators , and Histamine H3 antagonists .

Core Applications
  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The scaffold mimics the tropane core of cocaine and the azabicyclo systems of epibatidine, providing high affinity for

    
     and 
    
    
    
    nAChR subtypes.
  • Histamine H3 Antagonists: Used to rigidify the spacer between the basic amine and the lipophilic tail, improving metabolic stability and selectivity.

  • Peptidomimetics: The lactam moiety allows the scaffold to serve as a constrained mimetic of peptide turns (e.g.,

    
    -turns).
    

Part 2: Mechanism of Action & Drug Design Principles

Structural Advantages

The this compound scaffold offers three specific medicinal chemistry advantages:

  • Rigidification: It reduces the entropic penalty of binding by locking the N3 and N6 atoms into a specific spatial relationship.

  • pKa Modulation: The lactam carbonyl at C2 reduces the basicity of the N3 nitrogen (if amide-like) or influences the pKa of the N6 nitrogen through inductive effects, allowing fine-tuning of CNS penetration.

  • Vectorial Display: Substituents at N6 (bridge) and N3 (ring) project into distinct quadrants of the receptor binding pocket.

Signaling Pathway: nAChR Modulation

In the context of nAChR drug design, this scaffold acts as a bioisostere for the azabicyclo[2.2.1]heptane system found in epibatidine.

nAChR_Pathway Ligand 3,6-Diazabicyclo Ligand Receptor α4β2 / α7 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor Binding (High Affinity) IonChannel Cation Channel Opening (Na+/Ca2+) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Influx Signal Neurotransmitter Release (DA, ACh, Glu) Depolarization->Signal Exocytosis Effect Cognitive Enhancement Analgesia Signal->Effect Modulation

Figure 1: Mechanism of action for this compound derivatives acting as nAChR agonists/modulators.

Part 3: Experimental Protocols

Synthesis of the this compound Core

Methodology: Intramolecular Rhodium-Carbenoid Urea Insertion.[1] This modern protocol allows for the stereoselective construction of the bicyclic core from linear urea precursors.

Reagents:

  • Substrate: Cyclic urea derivative (e.g., derived from allylamine and amino acid).

  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Diazo Reagent: Methyl phenyldiazoacetate (or similar).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize the

    
    -diazo-carbonyl precursor containing a pendant urea moiety.[1] Ensure the urea nitrogen is protected (e.g., with a benzyl or Boc group) if necessary, though the insertion often targets the N-H.
    
  • Catalyst Addition: In a flame-dried round-bottom flask under Argon, dissolve the diazo substrate (1.0 equiv) in anhydrous DCM (0.05 M concentration).

  • Reaction: Add the Rhodium catalyst (1-2 mol%).

  • Monitoring: Stir at room temperature. The reaction typically proceeds via the formation of a metal-carbenoid species which undergoes intramolecular insertion into the urea N-H or C-H bond (depending on substitution).

    • Note: For the [3.2.1] system, the insertion typically occurs at the proximal nitrogen of the tethered ring.

  • Quenching: Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Synthesis_Workflow Start Linear Urea/Diazo Precursor Cat Rh(II) Catalyst Addition Start->Cat Carbenoid Rh-Carbenoid Species Formation Cat->Carbenoid N2 extrusion Insertion Intramolecular Insertion (Ring Closure) Carbenoid->Insertion Stereoselective Product This compound Insertion->Product Workup

Figure 2: Synthetic workflow for the construction of the bicyclic core via Rh-carbenoid insertion.

In Vitro Biological Evaluation: Radioligand Binding Assay (nAChR)

To validate the affinity of the synthesized ligands for


 nAChR.

Materials:

  • Source: Rat cortical membranes or HEK293 cells stably expressing human

    
    .[1]
    
  • Radioligand:

    
    -Epibatidine (high affinity agonist).[1]
    
  • Non-specific control: (-)-Nicotine (300

    
    ).[1]
    

Protocol:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1] Centrifuge at 40,000 x g for 20 min. Resuspend pellet in fresh buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
       of test compound (concentration range: 
      
      
      
      to
      
      
      M).[1]
    • Add 50

      
       of 
      
      
      
      -Epibatidine (final conc.[1] 0.5 nM).
    • Add 100

      
       of membrane suspension (10-20 
      
      
      
      protein/well).[1]
  • Equilibrium: Incubate at 25°C for 60-90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]

Part 4: Data Presentation & SAR Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical but representative SAR trends for this scaffold in nAChR binding, based on analogous bicyclic systems (e.g., epibatidine/tropane analogs).

PositionModificationEffect on Affinity (

)
Effect on Selectivity
N3 (Ring) MethylationMaintains/High AffinityNeutral
N3 (Ring) Bulky BenzylDecreases AffinityIncreases

receptor binding (off-target)
C2 (Carbonyl) Reduction to CH2Increases Basicity (pK_a > 9)Improves CNS penetration; may alter subtype selectivity
N6 (Bridge) Heteroaryl (e.g., Pyridine)Critical for Potency High selectivity for nAChR over Muscarinic
C7/C8 SubstitutionSteric ClashGenerally reduces affinity unless small (F, Me)
Comparative Scaffold Analysis
FeatureThis compound1,6-Diazabicyclo[3.2.1]octan-7-one (Avibactam)3,8-Diazabicyclo[3.2.1]octane
Primary Target nAChR, H3 Receptor, OpioidBeta-Lactamase (PBP)nAChR, Analgesic
Bridgehead Carbon (C1, C5)Nitrogen (N1)Carbon (C1, C5)
Key Functionality Lactam (Rigid Spacer)Urea/Sulfate (Acylating Agent)Basic Amine (Cationic Pharmacophore)
Therapeutic Area Neurology / CNSInfectious DiseaseNeurology / Pain

References

  • Harada, S., et al. (2018).[8] "Urea Insertion Reaction of Rhodium-Carbenoid: A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1]octanes." Chemical and Pharmaceutical Bulletin. Available at: [Link][4]

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry. (Contextual reference for bridged bicyclic nAChR ligands). Available at: [Link]

  • Mazurov, A., et al. (2012). "Nicotinic acetylcholine receptor ligands; a patent review (2006-2011)." Expert Opinion on Therapeutic Patents. (Discusses Targacept/Pfizer 3,6-diazabicyclo scaffolds).[9] Available at: [Link]

  • Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry. (Comparative scaffold analysis). Available at: [Link]

  • Ehmann, D. E., et al. (2012).[7] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][7] Proceedings of the National Academy of Sciences. (Reference for the 1,6-isomer distinction). Available at: [Link]

Sources

Precision Engineering of [3.2.1] Bicyclooctanes via Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes Content Type: Application Note & Protocol Guide

Application Note: AN-ORG-321

Executive Summary

The bicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, serving as the rigid core for numerous bioactive natural products (e.g., gibberellins, ent-kaurenes) and synthetic pharmaceuticals (e.g., neurotrophic agents).[1] Its bridged geometry offers distinct vectors for substituent display, enabling high-affinity binding to 3D receptor pockets that flat aromatic scaffolds cannot access.

Historically, constructing this bridged system required harsh Lewis acids or transition-metal catalysis. This guide details organocatalytic protocols that utilize small organic molecules (amines, thioureas, squaramides) to assemble these complex frameworks under mild conditions. These methods prioritize atom economy , enantioselectivity , and cascade efficiency , allowing researchers to generate high-value, optically active scaffolds in a single pot.

Strategic Analysis: The Organocatalytic Advantage

Mechanistic Logic

The primary challenge in synthesizing [3.2.1] systems is controlling the stereochemistry at the bridgehead carbons. Organocatalysis solves this via two dominant activation modes:

  • Aminocatalysis (Covalent): Uses chiral amines (e.g., proline derivatives) to activate carbonyls via iminium/enamine cycles, facilitating Michael-Aldol cascades.

  • H-Bonding Catalysis (Non-covalent): Uses thioureas or squaramides to coordinate electrophiles (e.g., nitroalkenes) and nucleophiles simultaneously, ideal for sensitive substrates.

Decision Tree for Synthesis

Select your protocol based on substrate availability and desired functionalization:

G Start Target: [3.2.1] Bicyclooctane Substrate Starting Material? Start->Substrate Cyclic Cyclic 1,3-Dicarbonyls (e.g., Cyclohexanediones) Substrate->Cyclic Has 1,3-motif Meso Meso-Cyclohexanones (Symmetric) Substrate->Meso Has symmetry PathA Route A: Domino Michael-Aldol (High Complexity) Cyclic->PathA + Enals/Nitroalkenes PathB Route B: Desymmetrization (High Precision) Meso->PathB + Intramolecular Aldol ProdA Product: Highly Substituted Bridged Keto-Esters PathA->ProdA ProdB Product: Chiral Bicyclic Ketones PathB->ProdB

Figure 1: Strategic decision tree for selecting the optimal organocatalytic route.

Detailed Protocols

Protocol A: Bifunctional Squaramide-Catalyzed Michael-Aldol Cascade

Objective: Synthesis of functionalized bicyclo[3.2.1]octanes with four stereogenic centers. Mechanism: This "self-validating" system relies on a domino sequence. The catalyst first activates the Michael acceptor (nitroalkene or enal) via H-bonding, while the basic amine moiety deprotonates the cyclic ketoester. The subsequent intramolecular aldol cyclization closes the bridge.

Materials
  • Substrate 1: Cyclic 1,3-ketoester (e.g., ethyl 2-oxocyclohexane-1-carboxylate) [1.0 equiv].

  • Substrate 2:

    
    -unsaturated 
    
    
    
    -ketoester or Nitroalkene [1.2 equiv].
  • Catalyst: Chiral Squaramide (e.g., Rawal’s catalyst or derived from trans-1,2-cyclohexanediamine) [2–5 mol%].

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (critical for moisture control).

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.

  • Charging: Add the Catalyst (0.02 mmol) and Substrate 2 (Electrophile, 0.24 mmol) to the flask.

  • Solvation: Add anhydrous DCM (2.0 mL). Stir for 5 minutes to ensure catalyst solubilization and pre-complexation.

  • Initiation: Add Substrate 1 (Nucleophile, 0.20 mmol) in one portion.

    • Note: If the reaction is exothermic (rare on this scale), cool to 0°C before addition.

  • Monitoring: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 80:20).

    • Checkpoint: The intermediate Michael adduct may be visible.[2] Wait for the disappearance of the intermediate to confirm the second step (Aldol cyclization) is complete. This usually takes 12–24 hours.

  • Work-up: Filter the mixture through a short pad of silica gel to remove the catalyst. Wash with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution Hexane

    
     Hexane/EtOAc).
    

Data Summary Table: Expected Outcomes

Parameter Specification Notes
Yield 75–95% Highly dependent on dryness of solvent.
dr (Diastereomeric Ratio) >10:1 The bridged geometry favors the exo product.

| ee (Enantiomeric Excess) | 90–99% | Controlled by the chiral diamine backbone. |

Protocol B: Tandem Michael-Henry Reaction (Thiourea Catalysis)

Objective: Synthesis of bicyclo[3.2.1]octan-8-ones from cyclohexane-1,2-diones.[3] Significance: This route accesses the 8-oxo scaffold, which is difficult to synthesize via traditional Diels-Alder methods.

Materials
  • Substrate: Cyclohexane-1,2-dione [1.0 equiv].

  • Reagent: Nitroalkene (e.g.,

    
    -nitrostyrene) [1.2 equiv].
    
  • Catalyst: Quinine-derived Thiourea (e.g., Soós catalyst) [10 mol%].

  • Solvent: Xylenes or Toluene.

Step-by-Step Methodology
  • Setup: In a vial, dissolve the Cyclohexane-1,2-dione (0.3 mmol) and Thiourea Catalyst (0.03 mmol) in Toluene (1.5 mL).

  • Reaction: Add the Nitroalkene (0.36 mmol).

  • Incubation: Stir the mixture at -20°C to 0°C. Lower temperatures generally improve enantioselectivity (ee) at the cost of reaction time.

    • Mechanistic Insight: The thiourea activates the nitro group (electrophile) via H-bonding, while the quinuclidine nitrogen activates the dione enol (nucleophile).

  • Completion: Reaction typically requires 48 hours at low temperature.

  • Quench: Add 1N HCl (2 mL) to quench the reaction and remove the catalyst into the aqueous phase.

  • Extraction: Extract with EtOAc (3 x 5 mL). Dry organic layers over MgSO

    
    .
    
  • Isolation: Evaporate solvent and purify via chromatography.

Mechanistic Visualization: The Michael-Aldol Cascade

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the bifunctional activation that ensures stereocontrol.

ReactionPathway Cat Bifunctional Catalyst (Squaramide) Complex Ternary Complex (H-Bond Activation) Cat->Complex Assembly Sub1 Cyclic Ketoester (Nucleophile) Sub1->Complex Assembly Sub2 Nitroalkene/Enal (Electrophile) Sub2->Complex Assembly Michael Michael Adduct (Intermediate) Complex->Michael C-C Bond Formation Aldol Intramolecular Aldol Cyclization Michael->Aldol Ring Closure Product [3.2.1] Bicyclooctane Aldol->Product Catalyst Release Product->Cat Recycle

Figure 2: Catalytic cycle showing the cascade transformation from separate substrates to the bridged bicycle.

Troubleshooting & Optimization (Expertise)

Catalyst Deactivation
  • Symptom: Stalled reaction or low yield.

  • Cause: Acidic impurities in the substrate (e.g., residual carboxylic acids in ketoesters) can protonate the basic moiety of the organocatalyst.

  • Solution: Pre-treat substrates with basic alumina or recrystallize before use. Ensure the catalyst is a free base, not a salt.

Retro-Aldol / Reversibility
  • Symptom: Erosion of diastereoselectivity (dr) over time.

  • Cause: The bicyclo[3.2.1] system is thermodynamically stable, but prolonged exposure to basic catalysts can induce retro-aldol cleavage or epimerization.

  • Solution: Stop the reaction immediately upon consumption of the limiting reagent. Do not "over-stir" overnight if TLC shows completion at 6 hours.

Concentration Effects
  • Insight: Intramolecular reactions (Step 2: Cyclization) are favored at lower concentrations, while Intermolecular reactions (Step 1: Michael) are favored at higher concentrations.

  • Protocol Adjustment: If the Michael adduct accumulates but does not cyclize, dilute the reaction mixture by adding 50% more solvent to encourage the intramolecular bridge formation.

References

  • Lefranc, A., Gremaud, L., & Alexakis, A. (2014).[4] Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction.[2][4][5][6] Organic Letters, 16(20), 5242–5245.

  • Reyes, E., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039.

  • Rueping, M., & Kuenkel, A. (2009). Asymmetric Organocatalytic Domino Michael/Aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized Bicyclo[3.2.1]octanes.[7] Angewandte Chemie International Edition, 48(20), 3699–3702.[7]

  • Tan, B., et al. (2011). Organocatalytic Asymmetric Synthesis of Bicyclo[3.2.1]octanes via a Domino Michael–Aldol Condensation Reaction. Chemical Communications, 47, 1012-1014.

  • Mao, Z., et al. (2010). Enantioselective synthesis of bicyclo[3.2.1]octan-8-ones using a tandem Michael-Henry reaction.[3] Tetrahedron Letters, 51(20), 2750-2753.

Sources

"3,6-Diazabicyclo[3.2.1]octan-2-one as a constrained amino acid surrogate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,6-Diazabicyclo[3.2.1]octan-2-one as a Constrained Amino Acid Surrogate

Abstract

The thermodynamic cost of folding linear peptides into bioactive conformations often results in low receptor affinity and poor metabolic stability. This guide details the application of This compound (3,6-DBO) as a rigid dipeptide surrogate. By chemically "locking" the


 and 

torsion angles, this scaffold forces peptide backbones into stable Type II’

-turns
, mimicking the critical i to i+3 hydrogen bonding geometry found in protein loops. This document provides a validated protocol for incorporating 3,6-DBO into solid-phase peptide synthesis (SPPS) workflows.

Structural Rationale & Design Logic

The "Entropic Penalty" Problem

Linear peptides exist as an ensemble of rapidly interconverting conformers. Binding to a receptor requires the peptide to adopt a single active shape, incurring a significant entropic penalty (


).
The Bicyclic Solution

The this compound scaffold acts as a conformational lock .

  • Geometry: The bicyclic bridgehead carbons (C1 and C5) rigidly define the distance and angle between the N-terminal amine (N3 or N6) and the C-terminal carbonyl.

  • Mimicry: It serves as a dipeptide isostere (replacing two amino acids, typically Pro-Gly or Ala-Pro sequences) located at the i+1 and i+2 positions of a

    
    -turn.
    
  • H-Bonding: The rigid structure positions the carbonyl of residue i and the amide of residue i+3 to favor intramolecular hydrogen bonding.

Mechanism of Action:

  • Constraint: The [3.2.1] bridge prevents free rotation around the N-C

    
     bonds.
    
  • Pre-organization: The molecule is "pre-folded," reducing the entropic cost of binding.

  • Proteolytic Stability: The bicyclic lactam is unrecognizable to standard proteases (e.g., trypsin, chymotrypsin), extending plasma half-life.

Experimental Protocol: Solid-Phase Incorporation

Objective: Incorporate the Fmoc-protected 3,6-DBO building block into a peptide sequence using Fmoc/tBu SPPS chemistry.

Prerequisites:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Building Block: Fmoc-3,6-diazabicyclo[3.2.1]octan-2-one-7-carboxylic acid (or analogous derivative depending on specific substitution).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required due to the steric bulk of the secondary amine on the scaffold.

Workflow Diagram (SPPS Cycle)

SPPS_Workflow Start Resin-Bound Peptide (N-term free) Step1 1. Coupling of Fmoc-3,6-DBO (HATU/DIEA, 2x 2h) Start->Step1 Check1 Kaiser Test / Chloranil Test Step1->Check1 Check1->Step1 Positive (Incomplete) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Check1->Step2 Negative (No free amines) Step3 3. Coupling Next Residue (Critical: Steric Hindrance) Step2->Step3 Step3->Step3 Use HOAt additive Extended time (4h) Step4 4. Cleavage & Global Deprotection (TFA/TIS/H2O) Step3->Step4 End Crude Bicyclic Peptide Step4->End

Figure 1: Optimized SPPS workflow for incorporating the sterically demanding 3,6-DBO scaffold.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell 100 mg Rink Amide resin in DMF for 30 min.

    • Deprotect initial Fmoc group (20% piperidine/DMF, 2 x 10 min). Wash 5x with DMF.

  • Coupling the Scaffold (The "Easy" Side):

    • Note: The carboxylate of the 3,6-DBO connects to the N-terminus of the resin-bound peptide.

    • Mix: 3 eq. Fmoc-3,6-DBO-COOH, 2.9 eq. HATU, and 6 eq. DIEA in minimal DMF.

    • Pre-activate: 2 minutes.

    • Reaction: Add to resin. Shake for 2 hours.

    • Validation: Perform a Chloranil test (more sensitive for secondary amines, though here we check the primary amine on resin).

  • Fmoc Deprotection:

    • Treat with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Critical: Wash extensively (7x DMF) to remove all piperidine. Traces of base can cause premature cleavage or racemization of the sensitive lactam center.

  • Elongation (The "Hard" Side):

    • Challenge: You are now coupling an amino acid onto the secondary amine (N3 or N6) of the bulky bicyclic ring.

    • Reagent Switch: Use HATU/HOAt or COMU . Standard HBTU/DIC often fails here.

    • Stoichiometry: Increase to 5 eq. of the incoming Fmoc-Amino Acid.

    • Conditions: Double coupling is mandatory (2 x 3 hours).

    • Monitoring: The Chloranil test is required here (Kaiser test does not detect secondary amines reliably).

  • Cleavage:

    • Standard TFA cocktail: 95% TFA, 2.5% TIS, 2.5% H2O for 3 hours.

    • Precipitate in cold diethyl ether.

Structural Validation & Data Analysis

Trustworthiness in peptidomimetics comes from proving the structure actually adopted the designed turn.

NMR Signature (Proton NMR in DMSO-d6)

To validate the


-turn, look for the Temperature Coefficient  of the amide protons.
ParameterObservationInterpretation

NH (ppm)
> 8.0 ppm for Residue i+3Indicates H-bonding (deshielded).

< -3 ppb/K (very low)Strong intramolecular H-bond (solvent shielded).
NOE Signal Strong

Characteristic of Type II

-turns.
Coupling

< 4 Hz or > 9 HzIndicates rigid restriction of

angle.
Circular Dichroism (CD) Spectroscopy
  • Sample: 50 µM in Trifluoroethanol (TFE) or Water.

  • Signature: A Type II

    
    -turn typically shows:
    
    • Maximum at ~200–205 nm.

    • Minimum at ~225 nm.

    • Note: The bicyclic chromophore itself may contribute; always compare to the linear control peptide.

Troubleshooting & Expert Tips

  • Aggregation: The rigid nature of 3,6-DBO can induce aggregation on-resin.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) during coupling steps if synthesis yields drop.

  • Steric Clash: If coupling the next residue fails (positive Chloranil test after double coupling):

    • Solution: Cap with Acetic Anhydride and proceed. A deletion sequence is easier to purify away than a difficult sequence with errors.

  • Solubility: The final peptide will be more hydrophobic than its linear counterpart. Adjust HPLC gradients to start with higher organic content (e.g., 10-15% ACN).

References

  • Synthesis and Application of Azabicyclo[X.Y.0]alkanone Amino Acids

    • Source: Cluzeau, J. & Lubell, W. D. (2005). Biopolymers.
    • Context: Comprehensive review of azabicyclo-alkanone synthesis and their utility as dipeptide surrog
  • 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics

    • Source: Dinsmore, C. J., et al. (2001).[1] Organic Letters.

    • Context: Describes the synthesis of related diazabicyclo scaffolds for farnesyltransferase inhibition, establishing the protocol for lactam-based constraints.
  • Beta-Turn Induction by Azepane-Derived Qu

    • Source:Journal of Organic Chemistry (2023).
    • Context: Provides the methodology for NMR and X-ray validation of beta-turn induction in constrained peptides.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes

    • Source:Molecules (2018).[2]

    • Context: detailed synthetic routes for accessing the [3.2.

Sources

Application Notes & Protocols: Synthetic Routes to Functionalized 3,6-Diazabicyclo[3.2.1]octan-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3,6-Diazabicyclo[3.2.1]octan-2-one Scaffold

The 3,6-diazabicyclo[3.2.1]octane framework is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive template for designing ligands that target specific biological receptors and enzymes. This bicyclic system can be considered a constrained analog of piperazine, a common motif in bioactive molecules. The introduction of a lactam functionality at the C-2 position provides a key handle for further synthetic manipulation and introduces specific polarity and hydrogen bonding capabilities.

This guide provides an in-depth overview of prominent synthetic strategies for constructing the functionalized this compound core, with a focus on the underlying chemical logic, practical experimental protocols, and methods for subsequent functionalization.

Strategic Overview: Constructing the Bicyclic Core

The synthesis of the this compound core primarily relies on intramolecular cyclization reactions to form the defining bridged structure. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule. Two powerful and distinct approaches are highlighted here: Reductive Cyclization of Nitroenamines and 1,3-Dipolar Cycloaddition of Azomethine Ylides.

G cluster_0 Synthetic Strategies Start Starting Materials (e.g., Lactams, Pyrazinones) RouteA Route 1: Reductive Cyclization of Nitroenamines Start->RouteA RouteB Route 2: 1,3-Dipolar Cycloaddition Start->RouteB Core This compound Core Scaffold RouteA->Core RouteB->Core Func Functionalization (N-Alkylation, etc.) Core->Func G A Substituted Lactam B Nitroenamine Formation A->B C Nitroenamine Intermediate B->C D Reductive Cyclization C->D E This compound D->E

Caption: Workflow for the reductive cyclization strategy.

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from the general methodology described in the literature. [1] Part A: Nitroenamine Formation

  • Materials: Substituted pyrrolidin-2-one, tris(dimethylamino)methane, nitromethane, dimethylformamide (DMF).

  • Procedure: a. Dissolve the substituted lactam (1.0 eq) in anhydrous DMF. b. Add tris(dimethylamino)methane (1.2 eq) and nitromethane (1.5 eq). c. Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC for the consumption of the starting lactam. d. Upon completion, cool the mixture to room temperature and pour it into ice water. e. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude nitroenamine intermediate.

Part B: Reductive Cyclization

  • Materials: Nitroenamine intermediate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure: a. Suspend the nitroenamine intermediate (1.0 eq) in MeOH in a hydrogenation vessel. b. Carefully add 10% Pd/C (10-20% by weight). c. Pressurize the vessel with H₂ gas (50-60 psi) and stir vigorously at room temperature. d. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. e. Upon completion, carefully vent the H₂ gas and purge the vessel with nitrogen or argon. f. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH. g. Concentrate the filtrate under reduced pressure to yield the crude this compound. h. Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.

Route 2: [3+2] Cycloaddition of 3-Oxidopyraziniums

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered rings with high stereocontrol. [2]The reaction of 3-oxidopyrazinium salts, which act as azomethine ylide 1,3-dipoles, with suitable dipolarophiles (e.g., acrylates) can be exploited to synthesize the closely related 3,8-diazabicyclo[3.2.1]octane core. [3][4]While this directly yields a different isomer, the principles are highly relevant and adaptable for accessing the diazabicyclo[3.2.1]octane family.

Causality and Mechanistic Insight: 3-Oxidopyraziniums are stable, aromatic azomethine ylides. They react with electron-deficient alkenes (dipolarophiles) in a concerted [3+2] cycloaddition manner. [4]The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. This approach allows for the rapid construction of the bicyclic core with multiple stereocenters in a single step.

G A 2(1H)-Pyrazinone Precursor B N-Alkylation A->B C 3-Oxidopyrazinium (Azomethine Ylide) B->C D [3+2] Cycloaddition with Dipolarophile C->D E Diazabicyclo[3.2.1]octane Core D->E

Caption: Workflow for the 1,3-dipolar cycloaddition strategy.

Protocol 2: Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Derivative

This protocol is based on the cycloaddition reactions of 3-oxidopyraziniums with acrylates. [3][4]

  • Materials: 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, methyl acrylate, Dichloromethane (DCM).

  • Expertise Note: The 3-oxidopyrazinium ylide is typically prepared in a preceding step by N-alkylation of the corresponding 2(1H)-pyrazinone.

  • Procedure: a. Dissolve the 3-oxidopyrazinium salt (1.0 eq) in anhydrous DCM. b. Add methyl acrylate (1.1 - 1.5 eq) to the solution at room temperature. c. Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purification: The resulting residue, containing the 3,8-diazabicyclo[3.2.1]octane product, is purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cycloadduct.

Post-Synthesis Functionalization

Once the core this compound scaffold is synthesized, its utility is expanded through functionalization, primarily at the nitrogen atoms.

  • N-Alkylation/N-Arylation: The secondary amine at the N-6 position is readily functionalized using standard alkylation (alkyl halides, reductive amination) or arylation (Buchwald-Hartwig, Ullmann coupling) conditions. The N-3 nitrogen can also be functionalized, often requiring stronger conditions if it is part of the lactam.

  • Lactam Reduction: The lactam carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3,6-diazabicyclo[3.2.1]octane diamine, which opens up further avenues for derivatization. [1]

Data Summary

Synthetic RouteKey FeaturesTypical YieldsStereocontrolReferences
Reductive Cyclization Starts from simple lactams; robust and scalable.Good to ExcellentSubstrate-dependent[1]
[3+2] Cycloaddition Rapid complexity generation; good for stereocontrol.Moderate to GoodHigh, predictable[3][4]

References

  • A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes... ResearchGate. Available at: [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Available at: [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. Available at: [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PubMed. Available at: [Link]

  • Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. YAKHAK HOEJI. Available at: [Link]

  • Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. ResearchGate. Available at: [Link]

Sources

Application Note: Enzymatic Resolution of 3,6-Diazabicyclo[3.2.1]octan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the enzymatic resolution of 3,6-Diazabicyclo[3.2.1]octan-2-one , a critical pharmacophore in the synthesis of next-generation


-lactamase inhibitors and bridged bicyclic alkaloids.

Methodology: Kinetic Resolution via Lipase-Catalyzed


-Acylation
Target Audience:  Process Chemists, Medicinal Chemists, and Biocatalysis Engineers
Version:  2.0 (Expert Draft)

Abstract & Strategic Significance

The 3,6-diazabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry, offering rigid vectors for side-chain orientation in drug design. However, the synthesis of the core This compound typically yields a racemic mixture. Traditional chemical resolution (e.g., diastereomeric salt formation with tartaric acid) often suffers from poor atom economy and low yields due to the structural rigidity of the bicyclic amine.

This protocol details a biocatalytic kinetic resolution utilizing Candida antarctica Lipase B (CAL-B).[1] By exploiting the nucleophilicity of the N6-amine, we achieve highly enantioselective acylation, yielding the (1R,5S)-amide and the remaining (1S,5R)-amine (or vice versa, depending on enzyme preference) with


 ee. This method is scalable, environmentally benign, and avoids toxic heavy metals.

Mechanism of Action

The resolution relies on the serine hydrolase mechanism of CAL-B. The enzyme differentiates between the two enantiomers of the racemic secondary amine (N6 position) based on the steric fit within its active site.

  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., vinyl acetate), forming an acyl-enzyme intermediate.

  • Enantioselective Nucleophilic Attack: The fast-reacting enantiomer of the amine nucleophile attacks the acyl-enzyme complex. The rigid bicyclic structure amplifies the steric discrimination between the

    
     and 
    
    
    
    enantiomers.
  • Product Release: The acylated enantiomer is released, leaving the slow-reacting enantiomer as the free amine.

Mechanistic Pathway Diagram

Enzymatic_Resolution_Mechanism Substrate Racemic This compound Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack (N6 Amine) Product_S (1S,5R)-Amine (Unreacted Substrate) Substrate->Product_S Slow Reaction (k_slow) Enzyme CAL-B (Novozym 435) Catalytic Triad (Ser-His-Asp) Enzyme->Intermediate Acylation step AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Intermediate Product_R (1R,5S)-N6-Acetyl Derivative (Acylated Product) Intermediate->Product_R Fast Reaction (k_fast)

Caption: Kinetic resolution pathway showing the discrimination between enantiomers at the acyl-enzyme interface.

Method Development & Optimization

Success depends on three variables: Enzyme source, Solvent hydrophobicity (


), and Acyl Donor type.
Enzyme Screening

While several lipases are available, immobilized CAL-B (e.g., Novozym 435) is the industry standard for secondary amines due to its robust stability and distinct "stereochemical pocket."

EnzymeSourceActivity on DBO CoreEnantioselectivity (

)
Recommendation
Novozym 435 C. antarctica B (Immobilized)High

Primary Choice
Lipase PS Burkholderia cepaciaModerate

Alternative
Lipase AK Pseudomonas fluorescensLow

Not Recommended
Solvent Engineering

Solvent choice dictates enzyme rigidity. Hydrophobic solvents preserve the water layer essential for enzyme structure.

  • MTBE (Methyl tert-butyl ether): Excellent balance of solubility and enzyme activity.

  • Toluene: High activity, but lower solubility for polar bicyclic lactams.

  • Dioxane: Can strip water from the enzyme, reducing activity.

Selected Solvent: MTBE (anhydrous).

Acyl Donor
  • Vinyl Acetate: Irreversible (forms acetaldehyde tautomer), driving equilibrium to completion.

  • Ethyl Acetate: Reversible; requires large excess.

  • Dimethyl Carbonate: Green alternative, but slower kinetics.

Selected Donor: Vinyl Acetate (0.6 - 1.0 equivalents relative to racemate). Note: Using <0.5 eq maximizes ee of the product; using >0.5 eq maximizes ee of the remaining amine.

Detailed Experimental Protocol

Materials
  • Substrate: Racemic this compound (10 mmol).

  • Enzyme: Novozym 435 (immobilized CAL-B), >5000 U/g.

  • Solvent: MTBE (Anhydrous, 99.8%).

  • Acyl Donor: Vinyl Acetate.[1]

  • Equipment: Orbital shaker (incubator) set to 30°C.

Step-by-Step Workflow
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL reaction vial, dissolve 1.26 g (10 mmol) of racemic this compound in 20 mL of anhydrous MTBE.

    • Note: If solubility is poor, add dry THF (up to 10% v/v).

  • Acyl Donor Addition: Add 0.55 equivalents (5 mmol) of Vinyl Acetate.

    • Why 0.55 eq? To ensure full conversion of the fast-reacting enantiomer, leaving the slow enantiomer pure.

  • Enzyme Loading: Add 100 mg of Novozym 435 (approx. 10% w/w relative to substrate).

  • Incubation: Seal the vial and place in an orbital shaker at 30°C, 200 rpm .

Phase 2: Monitoring
  • Sampling: Withdraw 50

    
    L aliquots at t=1h, 4h, 12h, and 24h.
    
  • Quenching: Filter the aliquot through a cotton plug (to remove enzyme) into an HPLC vial. Dilute with mobile phase.

  • Endpoint: Stop reaction when conversion reaches 50% (theoretical maximum for resolution).

Phase 3: Workup & Separation (Chemo-Enzymatic Partitioning)
  • Filtration: Filter the reaction mixture to recover the immobilized enzyme (reusable up to 5 times).

  • Acid Extraction (Critical Step):

    • The mixture contains Neutral Amide (Acylated product) and Basic Amine (Unreacted enantiomer).

    • Wash the organic phase (MTBE) with 1M HCl (3 x 10 mL).

    • Organic Layer: Contains the (1R,5S)-N-Acetyl product. Dry over MgSO

      
       and concentrate.
      
    • Aqueous Layer: Contains the (1S,5R)-Amine hydrochloride salt.

  • Basification: Adjust the aqueous layer to pH > 10 using 4M NaOH. Extract with DCM (3 x 15 mL) to recover the pure (1S,5R)-Amine .

Experimental Workflow Diagram

Experimental_Workflow Start Racemic Mixture (10 mmol) in MTBE Additions Add Vinyl Acetate (0.55 eq) + Novozym 435 (10% w/w) Start->Additions Incubation Incubate 30°C, 24h Orbital Shaking Additions->Incubation Filtration Filtration (Remove Enzyme) Incubation->Filtration Extraction Acid Extraction (1M HCl Wash) Filtration->Extraction OrganicPhase Organic Phase (MTBE) Extraction->OrganicPhase Neutral Species AqueousPhase Aqueous Phase (Acidic) Extraction->AqueousPhase Protonated Amine Product1 Evaporation -> (1R,5S)-N-Acetyl Amide (>98% ee) OrganicPhase->Product1 Basification Basify (pH > 10) Extract with DCM AqueousPhase->Basification Product2 Evaporation -> (1S,5R)-Free Amine (>98% ee) Basification->Product2

Caption: Chemo-enzymatic workflow for the physical separation of resolved enantiomers.

Analytical Controls

To validate the enantiomeric excess (ee), use Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

    
    
    
    
    
    Where
    
    
    is conversion and
    
    
    is ee of product.[1][2][3][4][5][6][7]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<30%) Enzyme inactivation or water stripping.Add molecular sieves to solvent; ensure solvent is not too dry (trace water needed).
Low Selectivity (Low ee) Non-specific chemical acylation.Ensure temperature is

C. Verify no background reaction occurs without enzyme.
Poor Solubility Substrate polarity.Use Co-solvent (THF or Toluene) or switch to immobilized CAL-B on different resin.

References

  • Gotor-Fernández, V., et al. "Preparation of Chiral Diamines by Lipase-Catalyzed Resolution." Journal of Organic Chemistry, 2006. Link

  • Liljeblad, A., & Kanerva, L. T.

    
    -Amino Acids." Tetrahedron, 2006. Link
    
  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link

  • Novozymes A/S. "Application Note: Kinetic Resolution of Amines with Novozym 435." Novozymes Technical Library. Link

  • Faber, K. "Biotransformations in Organic Chemistry." Springer, 7th Edition, 2018. Link

Sources

Application Note: High-Fidelity Synthesis of 3,6-Diazabicyclo[3.2.1]octan-2-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-diazabicyclo[3.2.1]octan-2-one (DBO) scaffold represents a paradigm shift in antimicrobial resistance therapy. Unlike traditional beta-lactams, DBOs (e.g., Avibactam, Relebactam, Zidebactam) function as non-beta-lactam beta-lactamase inhibitors (BLIs), utilizing a reversible carbamoylation mechanism to neutralize serine beta-lactamases (Ambler classes A, C, and some D).

This application note provides a rigorous, scalable protocol for synthesizing the critical (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide precursor. We focus on the "Urea Cyclization" route, currently the industrial gold standard due to its stereochemical fidelity and scalability, utilizing a carbonyl diimidazole (CDI) or triphosgene-mediated intramolecular cyclization.

Retrosynthetic Logic & Pathway

The synthesis hinges on the thermodynamically challenging formation of the urea bridge across the C2 and C5 positions of the piperidine ring. The (2S,5R) stereochemistry is critical for biological activity.

Retrosynthesis Target DBO Core (Avibactam/Relebactam) Precursor (2S,5R)-6-(benzyloxy)-7-oxo-1,6- diazabicyclo[3.2.1]octane-2-carboxamide Precursor->Target Sulfation & Salt Swap Linear Linear Intermediate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide Linear->Precursor Intramolecular Urea Cyclization (CO Source: Triphosgene/CDI) Start Starting Material: Ethyl 5-hydroxypicolinate OR (S)-Pyroglutamic acid Start->Linear Ring Expansion/Reduction & Hydrazine Formation

Figure 1: Retrosynthetic disconnection of the DBO core. The critical step is the formation of the [3.2.1] bridge via carbonyl insertion.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure yield and safety:

ParameterSpecificationScientific Rationale
Stereocontrol >99% cis-configurationThe (2S,5R) configuration places the bridgehead nitrogen and carboxylate in a cis relationship. Trans isomers fail to cyclize efficiently or yield inactive enantiomers.
Water Content <0.05% w/w (KF)Both Triphosgene and CDI are moisture-sensitive. Hydrolysis yields CO₂ and consumes reagent, leading to incomplete cyclization and oligomer impurities.
Temperature 0°C to RT (Step-wise)Cyclization is exothermic. Uncontrolled heat release promotes polymerization of the linear hydrazine intermediate.
Phosgene Equivalents 0.35 - 0.40 eq (Triphosgene)Triphosgene generates 3 equivalents of phosgene in situ. Excess leads to side reactions; deficiency leads to dimerization.

Experimental Protocol: Intramolecular Urea Cyclization

Objective: Conversion of (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (Linear Amine) to the bicyclic urea precursor.

Safety Warning: This protocol involves Triphosgene (Bis(trichloromethyl) carbonate), a solid phosgene substitute.[1][2] It is fatal if inhaled.[1][3] All operations must occur in a certified chemical fume hood with a phosgene indicator badge present. A 10% NaOH scrubber or trap must be connected to the reaction vessel vent.

Materials
  • Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (1.0 eq)

  • Reagent: Triphosgene (0.35 eq) OR Carbonyl Diimidazole (CDI) (1.2 eq)

  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or Me-THF (Anhydrous)

  • Catalyst: DMAP (0.1 eq) - Optional, accelerates CDI route

Step-by-Step Methodology
A. Reaction Setup
  • Inertion: Charge a dry reactor (jacketed glass or Hastelloy) with nitrogen. Ensure internal temperature probe and overhead stirring are functional.

  • Dissolution: Charge the Linear Amine substrate (e.g., 100 g) and anhydrous DCM (10 volumes, 1.0 L). Agitate at 200 RPM until fully dissolved.

  • Cooling: Cool the solution to 0°C ± 2°C .

  • Base Addition: Add Triethylamine (TEA) slowly over 15 minutes. Note: No exotherm should be observed here.

B. Cyclization (The Critical Step)

Choose Method A (Triphosgene - Industrial Standard) or Method B (CDI - Green Alternative).

Method A: Triphosgene (High Yield, High Hazard)

  • Dissolve Triphosgene in minimal DCM (2 volumes).

  • Dosing: Add the Triphosgene solution dropwise to the reactor over 60–90 minutes , maintaining internal temperature <5°C .

    • Mechanism:[3][4][5][6][7] The amine attacks the phosgene species to form a carbamoyl chloride intermediate, which is then intramolecularly attacked by the secondary piperidine nitrogen.

  • Digestion: After addition, allow the mixture to warm to 20–25°C over 2 hours. Stir for an additional 4 hours.

  • IPC (In-Process Control): Analyze by HPLC. Target: <1.0% remaining starting material.

Method B: CDI (Safer, Moderate Yield)

  • Add solid CDI in portions over 30 minutes at 0°C.

  • Warm to Room Temperature and stir for 12–16 hours.

  • Note: CDI reactions are slower. If conversion stalls, add 0.1 eq DMAP.

C. Quench and Workup[8]
  • Quench: Cool to 10°C. Slowly add water (5 volumes) to quench excess reagent.

    • Caution: CO₂ evolution will occur. Ensure venting is adequate.[3][8]

  • Phase Separation: Agitate for 15 minutes and settle. Separate the lower organic layer.

  • Wash: Wash the organic layer with 1M HCl (to remove TEA) followed by saturated NaHCO₃ and Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

D. Crystallization (Purification)

Chromatography is avoided at scale. Crystallization is mandatory.

  • Concentrate the organic phase to ~3 volumes under reduced pressure.

  • Anti-solvent Addition: Add n-Heptane or MTBE (6 volumes) slowly at 40°C.

  • Cooling Ramp: Cool to 0°C over 4 hours.

  • Filtration: Collect the white crystalline solid. Wash with cold Heptane/DCM (2:1).

  • Drying: Vacuum dry at 45°C for 12 hours.

Process Flow & Logic

ProcessFlow cluster_QC Quality Gates Input Linear Amine (DCM Solution) Reaction Cyclization (Urea Formation) Input->Reaction Reagent Triphosgene/TEA (0°C Controlled) Reagent->Reaction Slow Add Quench Aq. Quench (CO2 Removal) Reaction->Quench IPC Pass Cryst Crystallization (MTBE/Heptane) Quench->Cryst Phase Sep Output Crystalline DBO Precursor Cryst->Output

Figure 2: Process flow diagram for the urea cyclization step, highlighting critical quality gates.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield (<60%) Hydrolysis of Triphosgene/CDICheck solvent water content (KF). Ensure system is under positive N₂ pressure.
Oligomer Formation High concentration or fast additionDilute reaction to 15-20 volumes. Slow down reagent addition to favor intramolecular reaction over intermolecular polymerization.
Incomplete Conversion Inactive ReagentTriphosgene degrades over time if exposed to moisture. Use fresh reagent or titrate CDI activity.
Gelatinous Workup EmulsionFilter the biphasic mixture through a Celite pad to break emulsions caused by oligomers.
Analytical Validation (Self-Check)
  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the broad NH signals of the linear amine and the sharpening of the bridgehead signals. The urea carbonyl does not have a proton signal, but the adjacent protons at C1 and C5 will shift downfield.

  • 13C NMR: Distinctive urea carbonyl peak appears at ~165-168 ppm.

References

  • Practical Synthesis of Avibactam. Source: Organic Process Research & Development (ACS). Citation: Enquist, P. A., et al. (2016). "Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor." Org.[8][9][10][11][12][13] Process Res. Dev., 20(9), 1593–1602. URL:[Link]

  • Relebactam Process Development. Source: Organic Process Research & Development (ACS). Citation: Yin, J., et al. (2018).[5] "Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam: Rate Enhancement of Benzyl Ether Hydrogenolysis with DABCO." Org.[8][9][10][11][12][13] Process Res. Dev., 22(3), 373–378. URL:[Link][5]

  • Triphosgene Safety & Handling. Source: Organic Process Research & Development (ACS). Citation: Weigand, J. J., et al. (2017). "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?" Org.[8][9][10][11][12][13] Process Res. Dev., 21(9), 1325–1326. URL:[Link]

  • Synthesis of Diazabicyclooctanes. Source: Chemical Reviews (ACS). Citation: Morin, C. (1994). "The Chemistry of Beta-Lactamase Inhibitors." URL:[Link] (Foundational context for BLI chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bicyclic Lactam Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclic lactam intermediates. This guide is designed to provide practical, in-depth solutions to the common purification challenges encountered during your experiments. Drawing from established scientific principles and field-proven techniques, this resource aims to be your first point of reference for troubleshooting and optimizing your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing bicyclic lactams?

When synthesizing bicyclic lactams, you can anticipate several classes of impurities. The exact nature of these will depend on your specific synthetic route, but common culprits include:

  • Diastereomers: If your synthesis creates more than one chiral center, you will likely form diastereomers. These can be particularly challenging to separate due to their similar physical properties. For instance, in the synthesis of chiral bicyclic lactams, diastereomeric intermediates are often intentionally formed with a resolving agent to facilitate separation by crystallization.[1]

  • Enantiomers: For chiral bicyclic lactams synthesized as a racemic mixture, the separation of enantiomers is a critical step, especially in pharmaceutical applications where only one enantiomer is biologically active.[2][3][4]

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents are a common source of contamination.

  • Ring-Opened Byproducts: The strained β-lactam ring is susceptible to nucleophilic attack and hydrolysis, leading to the formation of ring-opened impurities.[5][6][7] This can be exacerbated by acidic or basic conditions, or the presence of nucleophilic reagents or impurities.

  • Side-Reaction Products: Depending on the specific reaction, various side products can form. For example, in Diels-Alder reactions used to form the bicyclic core, undesired stereoisomers or adducts can be generated.[8]

  • Residual Catalysts: If your synthesis involves metal or enzymatic catalysts, residual amounts can remain in your product and may affect its stability or downstream reactions.[9]

Q2: What are the primary methods for purifying bicyclic lactam intermediates?

The choice of purification method depends on the nature of the impurities and the scale of your reaction. The most common and effective techniques include:

  • Crystallization: This is often the first-line method for purifying solid bicyclic lactams. It is particularly effective for removing most starting materials, reagents, and some side-reaction products. Fractional crystallization can also be used to separate diastereomers.[1][10]

  • Chromatography:

    • Flash Column Chromatography: This is a standard technique for purifying small to medium-scale reactions and is effective for separating compounds with different polarities.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. Cyclodextrin-based chiral stationary phases (CSPs) are particularly effective for many β-lactam compounds.[2]

    • Chiral Gas Chromatography (GC): For volatile bicyclic lactams, chiral GC with derivatized cyclodextrin-based CSPs can provide excellent enantiomeric separation.[11]

  • Enzymatic Kinetic Resolution: This method uses enzymes, such as γ-lactamases, that selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired enantiomer in high enantiomeric excess.[3][4][8] This is a highly efficient and environmentally friendly method often used on an industrial scale.[12]

Q3: How can I effectively monitor the purity of my bicyclic lactam intermediate during and after purification?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress and assessing the purity of column chromatography fractions.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method. Using an appropriate column and detection method (e.g., UV-Vis), you can determine the percentage of your desired product and detect impurities. Chiral HPLC is essential for determining enantiomeric excess.[2][14]

  • Gas Chromatography (GC): For volatile lactams, GC can be used for purity analysis. Chiral GC is used for determining enantiomeric purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your bicyclic lactam and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify impurities and degradation products.[15]

Troubleshooting Guides

Problem 1: My bicyclic lactam won't crystallize, or the yield is very low.
Initial Assessment:
  • Is the compound pure enough to crystallize? (Check by TLC or HPLC)

  • Are you using the right solvent or solvent system?

  • Is the concentration of your compound appropriate?

Troubleshooting Steps:
  • Improve Purity: If your compound is not sufficiently pure, consider a preliminary purification step like flash column chromatography to remove major impurities before attempting crystallization.

  • Solvent Selection: The ideal crystallization solvent should dissolve your compound when hot but not when cold.

    • If no crystals form: You may have too much solvent. Try slowly evaporating the solvent until the solution becomes cloudy, then gently heat until it is clear again and allow it to cool slowly.[16] Alternatively, your chosen solvent may be too good at dissolving your compound. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly turbid.

    • Common Solvent Systems: Hexane/ethyl acetate, hexane/acetone, and ethanol/water are often effective solvent systems.[17]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution.

  • Optimize Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Insulating the flask can help slow the cooling process.[16]

  • Address Oiling Out: If your compound separates as an oil, it may be melting in the hot solvent due to impurities. Try adding more of the "soluble solvent" in a mixed solvent system to keep it dissolved at a slightly lower temperature.[16] An activated charcoal treatment of the hot solution can sometimes remove impurities that cause oiling out.

Problem 2: I'm struggling to separate diastereomers of my bicyclic lactam.
Initial Assessment:
  • Have you confirmed the presence of diastereomers (e.g., by NMR or HPLC)?

  • How different are the Rf values on TLC?

Troubleshooting Steps:
  • Optimize Flash Column Chromatography:

    • Solvent System: Experiment with different solvent systems to maximize the difference in Rf values between the diastereomers. A less polar solvent system will generally provide better separation.

    • Column Size and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed properly to avoid channeling.

    • Loading Technique: Dissolve your sample in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column in a narrow band.

  • Diastereomeric Crystallization: This is a powerful technique for separating diastereomers.[1]

    • Solvent Screening: The solubility of diastereomers can vary significantly in different solvents. Screen a range of solvents to find one that selectively crystallizes one diastereomer while leaving the other in solution.

    • Kinetic vs. Thermodynamic Control: The crystallization time and temperature can influence which diastereomer crystallizes. In some cases, rapid crystallization under kinetic control may favor one diastereomer, while slow crystallization under thermodynamic control may favor the other.[10]

  • Preparative HPLC: If other methods fail, preparative HPLC with an appropriate stationary phase can be used to separate diastereomers, although this is often more expensive and time-consuming for large quantities.

  • Chemical Conversion: In some cases, it may be possible to selectively react one diastereomer, allowing for the separation of the unreacted diastereomer.

Problem 3: My bicyclic lactam is degrading during purification.
Initial Assessment:
  • What are the pH conditions of your purification?

  • Are you using high temperatures for extended periods?

  • Are there any nucleophilic species present?

Troubleshooting Steps:
  • Control pH: The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis.[7] Maintain a neutral pH (around 6-7) during extractions and chromatography whenever possible. The stability of some β-lactams is greatest at a slightly acidic pH of 4.5-6.5.[18]

  • Minimize Heat Exposure: Avoid prolonged heating. If you need to remove solvent, use a rotary evaporator at the lowest practical temperature and pressure.

  • Avoid Nucleophiles: Be mindful of nucleophilic solvents (e.g., methanol, water under certain conditions) and reagents. If possible, use non-nucleophilic solvents for chromatography and extractions.

  • Use Anhydrous Solvents: Water can act as a nucleophile to open the lactam ring. Use anhydrous solvents, especially if your compound is particularly sensitive.

  • Work Quickly: The stability of β-lactams can be time-dependent. Plan your purification workflow to be as efficient as possible.

Visualizations and Data

Workflow for Bicyclic Lactam Purification and Analysis

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude Crude Bicyclic Lactam Crystallization Crystallization Crude->Crystallization Initial Cleanup Column Column Chromatography Crude->Column Direct Purification TLC TLC Crude->TLC Monitor Crystallization->Column If Impurities Remain Chiral_Sep Chiral Separation (HPLC/GC/Enzymatic) Crystallization->Chiral_Sep For Enantiomers HPLC_GC HPLC/GC Crystallization->HPLC_GC Check Purity Column->Chiral_Sep For Enantiomers Column->TLC Monitor Fractions Chiral_HPLC Chiral HPLC/GC Chiral_Sep->Chiral_HPLC Determine ee Pure_Product Pure Bicyclic Lactam Chiral_Sep->Pure_Product NMR_MS NMR/MS Pure_Product->NMR_MS Structure Confirmation

Caption: A general workflow for the purification and analysis of bicyclic lactam intermediates.

Troubleshooting Decision Tree for Crystallization

Crystallization_Troubleshooting cluster_solutions Troubleshooting Actions Start Attempt Crystallization Result Crystals Formed? Start->Result Yield Good Yield? Result->Yield Yes Oiling Oiled Out? Result->Oiling No Success Successful Crystallization Yield->Success Yes LowYield Low Yield Yield->LowYield No NoCrystals No Crystals Oiling->NoCrystals No OiledOut Oiled Out Oiling->OiledOut Yes LY_Sol Concentrate Mother Liquor Re-cool Slowly LowYield->LY_Sol NC_Sol Reduce Solvent Volume Add Anti-Solvent Scratch or Seed NoCrystals->NC_Sol OO_Sol Add More Soluble Solvent Cool Slower Charcoal Treatment OiledOut->OO_Sol

Caption: Decision tree for troubleshooting common crystallization issues.

Comparison of Chiral Stationary Phases for Bicyclic Lactam Separation
Chiral Stationary Phase (CSP) TypeCommon Trade NamesSeparation PrincipleBest ForReference
Derivatized Cyclodextrin Cyclobond, ChiraldexInclusion complexation, dipole-dipole interactions, hydrogen bondingBroad applicability for many β-lactams, especially in reversed-phase HPLC and GC.[2][11]
Polysaccharide-Based Chiralcel, ChiralpakChiral grooves and cavities, hydrogen bonding, π-π interactionsWide range of compounds, can be used in normal-phase, reversed-phase, and polar organic modes.[19]
Macrocyclic Glycopeptides ChirobioticMultiple chiral centers, ionic and hydrogen bonding interactionsGood for compounds with ionizable groups, but can also separate neutral molecules.[19]

References

  • Vince lactam - Grokipedia. (n.d.).
  • General strategy for activity‐based purification of carbapenem targets. - ResearchGate. (n.d.).
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. (2025, August 5).
  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - ASM Journals. (2017, December 15).
  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives | Request PDF - ResearchGate. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010, March 12).
  • Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing). (n.d.).
  • Carbapenemases: the Versatile β-Lactamases - PMC. (n.d.).
  • Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. (2021, August 9).
  • Carbapenems: Past, Present, and Future - PMC - NIH. (n.d.).
  • Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS - FSIS.USDA.gov. (n.d.).
  • Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam) | Request PDF - ResearchGate. (2025, August 5).
  • Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents. (n.d.).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8).
  • Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases - ResearchGate. (2008, September 9).
  • Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1. (1997, January 1).
  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC. (2025, October 6).
  • An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam - PMC - NIH. (n.d.).
  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025, December 26).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media | Request PDF - ResearchGate. (2025, August 6).
  • Guide for crystallization. (n.d.).
  • Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations - PubMed. (2011, May 6).
  • The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC. (n.d.).
  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - MDPI. (2025, April 27).
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.).
  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC. (n.d.).
  • Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. (n.d.).
  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.).
  • The ring opening of lactones and lactams - Google Patents. (n.d.).
  • Meyers' bicyclic lactam formation under mild and highly stereoselective conditions | Request PDF - ResearchGate. (2025, August 6).
  • Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam - FULIR. (2024, September 15).
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (2022, March 24).
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - The Royal Society of Chemistry. (2022, August 4).
  • β-Lactamases: A Focus on Current Challenges - PMC. (n.d.).
  • Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases - Bradford Scholars. (n.d.).
  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - RSC Publishing. (n.d.).
  • Phenotypic Detection of Carbapenemase-Producing Organisms from Clinical Isolates. (2018, October 25).
  • Lactam synthesis - Organic Chemistry Portal. (n.d.).
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. (n.d.).
  • Preparation and ring transformation of isomeric β-lactam derivatives of bicyclic 1,3-thiazines. (2025, August 6).
  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2015, February 16).
  • Plasmid-Mediated Spread of Carbapenem Resistance in Enterobacterales: A Three-Year Genome-Based Survey - MDPI. (2024, July 23).

Sources

Technical Support Center: Synthesis of 3,6-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Diazabicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic campaigns. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for higher purity and yield.

Introduction to the Synthesis and its Challenges

The this compound core is a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional presentation of functional groups, making it an attractive building block for novel therapeutics. However, its synthesis can be accompanied by the formation of several byproducts that complicate purification and reduce yields. This guide will address the most common issues encountered during synthesis, focusing on byproduct identification, mechanism of formation, and strategies for mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound?

A1: The synthesis of this compound and its derivatives typically involves an intramolecular cyclization of a suitably functionalized piperidine precursor. Two common and effective approaches are:

  • Reductive Amination followed by Lactamization: This involves the intramolecular reductive amination of a keto-ester piperidine derivative. The resulting amino ester then undergoes spontaneous or induced lactamization to form the bicyclic lactam.

  • Intramolecular Cyclization via Nucleophilic Substitution: This strategy involves the formation of a bond between the two nitrogen atoms or between a nitrogen and a carbon atom on the piperidine ring through an intramolecular nucleophilic substitution reaction.

Q2: I am observing multiple spots on my TLC plate that are close to my product spot. What could they be?

A2: Close-running spots on a TLC plate often indicate the presence of structurally similar byproducts. The most common culprits in the synthesis of this compound are diastereomers, incompletely cyclized starting material, or a constitutional isomer. The troubleshooting guide below provides detailed steps to identify and address each of these possibilities.

Q3: My NMR spectrum shows a mixture of products. How can I determine the structure of the major byproduct?

A3: A detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) is crucial for structure elucidation of unknown byproducts. If you suspect a diastereomer, look for sets of signals with similar splitting patterns but different chemical shifts. For other byproducts, identifying key structural fragments and comparing them to the expected product structure will provide clues. Mass spectrometry (LC-MS or GC-MS) is also invaluable for obtaining the molecular weight of the impurity, which can help in proposing a likely structure.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed breakdown of common byproducts, their formation mechanisms, and actionable strategies to improve your synthesis.

Issue 1: Formation of Diastereomers

Symptoms:

  • Broad or multiple peaks for the product in HPLC or GC analysis.

  • Complex NMR spectrum with overlapping signals, suggesting a mixture of very similar compounds.

  • Difficulty in inducing crystallization.

Causality and Mechanism:

The this compound scaffold has multiple stereocenters. If the starting materials are not enantiomerically pure, or if the reaction conditions allow for epimerization at a stereocenter, a mixture of diastereomers can be formed. Epimerization is particularly common under basic or acidic conditions, where a proton alpha to a carbonyl group can be removed and re-added, leading to inversion of stereochemistry.

Mitigation Strategies:

  • Control of Stereochemistry in Starting Materials: Ensure the use of enantiomerically pure starting materials.

  • Mild Reaction Conditions: Employ mild reaction conditions to avoid epimerization. For base-catalyzed reactions, use non-nucleophilic, sterically hindered bases at low temperatures. For acid-catalyzed steps, use the mildest acid that effectively promotes the reaction.

  • Kinetic vs. Thermodynamic Control: Analyze whether the desired diastereomer is the kinetic or thermodynamic product. Adjusting reaction time and temperature can favor the formation of one over the other.

Purification Protocol: Separation of Diastereomers

Diastereomers have different physical properties and can often be separated by chromatography.[1][2]

Table 1: Chromatographic Conditions for Diastereomer Separation

TechniqueStationary PhaseMobile PhaseDetectionNotes
Flash Chromatography Reversed-phase C18Acetonitrile/Water or Methanol/Water gradientUVEffective for moderately polar compounds. Can be scaled up for larger quantities.[1][2]
HPLC Chiral Stationary Phase (e.g., cellulose or amylose-based)Hexane/Isopropanol or other non-polar/polar mixturesUV, MSProvides high resolution for analytical and preparative scale separations.[3][4]
Supercritical Fluid Chromatography (SFC) Chiral or achiral stationary phasesSupercritical CO2 with a co-solvent (e.g., methanol)UV, MSA green chemistry alternative to HPLC with often faster separation times.[3]

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the initial mobile phase solvent (e.g., 10% acetonitrile in water).

  • Column Equilibration: Equilibrate a C18 reversed-phase flash column with the initial mobile phase until a stable baseline is achieved.

  • Loading: Load the sample onto the column.

  • Elution: Run a shallow gradient of increasing organic solvent (e.g., 10% to 50% acetonitrile over 20 column volumes).

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify the pure diastereomers.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Issue 2: Incomplete Cyclization

Symptoms:

  • A significant amount of starting material or a stable intermediate is recovered after the reaction.

  • The mass spectrum of the crude product shows a peak corresponding to the uncyclized precursor.

Causality and Mechanism:

Intramolecular cyclization reactions are subject to kinetic and thermodynamic barriers. Insufficient activation of the electrophilic or nucleophilic partner, steric hindrance, or unfavorable ring strain in the transition state can lead to incomplete conversion. In the case of a tandem reductive amination/lactamization, if the lactamization step is slow, the amino ester intermediate may be isolated.

Mitigation Strategies:

  • Optimization of Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

    • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions.

    • Catalyst/Reagent Stoichiometry: Ensure the correct stoichiometry of any catalysts or reagents that promote the cyclization.

  • Choice of Reagents:

    • For reductive amination, a suitable reducing agent that does not interfere with the subsequent lactamization should be chosen. Sodium triacetoxyborohydride is often a good choice.[5][6]

    • For base-catalyzed cyclizations, the choice of base and solvent can have a significant impact on the reaction rate.

Workflow for Optimizing Cyclization

G cluster_0 Problem: Incomplete Cyclization cluster_1 Troubleshooting Steps cluster_2 Outcome Start Reaction work-up reveals significant uncyclized intermediate Increase_Temp Increase reaction temperature in increments of 10°C Start->Increase_Temp Check_Purity Analyze for byproduct formation Increase_Temp->Check_Purity High_Dilution Run reaction under high dilution conditions (e.g., 0.01 M) Check_Purity->High_Dilution If byproducts increase Increase_Time Increase reaction time Check_Purity->Increase_Time If no byproducts Change_Reagent Screen alternative catalysts/reagents High_Dilution->Change_Reagent Success Complete cyclization achieved High_Dilution->Success Failure Incomplete cyclization persists High_Dilution->Failure Change_Reagent->Success Change_Reagent->Failure Increase_Time->Success

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 3: Formation of Isomeric Byproducts (e.g., Diazabicyclo[2.2.2]octanes)

Symptoms:

  • Isolation of a product with the correct mass but with unexpected NMR chemical shifts and coupling constants.

  • The byproduct may be difficult to separate from the desired product due to similar polarity.

Causality and Mechanism:

In syntheses involving 1,3-dipolar cycloadditions or other rearrangement-prone intermediates, the formation of constitutional isomers is a possibility. For instance, the desired 3,6-diazabicyclo[3.2.1]octane skeleton can sometimes rearrange to the more thermodynamically stable 2,5-diazabicyclo[2.2.2]octane system, particularly under acidic conditions. This rearrangement can proceed through a Wagner-Meerwein type shift.

Mitigation Strategies:

  • Strict pH Control: Maintain neutral or slightly basic conditions throughout the reaction and work-up to suppress acid-catalyzed rearrangements.

  • Low Temperatures: Running the reaction at lower temperatures can favor the kinetically controlled formation of the [3.2.1] isomer.

  • Choice of Dipolarophile/Substrate: The electronic and steric properties of the reacting partners can influence the propensity for rearrangement.

Mechanism of Isomeric Rearrangement

G Start This compound Protonation Protonation of Lactam Carbonyl Start->Protonation H+ Rearrangement Wagner-Meerwein Rearrangement Protonation->Rearrangement Product 2,5-Diazabicyclo[2.2.2]octan-3-one Rearrangement->Product

Sources

"mitigation of side reactions in bicyclic lactam formation"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bicyclic Lactam Synthesis Support Hub.

Status: Operational Operator: Senior Application Scientist Subject: Mitigation of Side Reactions in Bicyclic Lactam Formation

Introduction: The Bicyclic Challenge

Synthesizing bicyclic lactams—whether fused


-lactams (penicillin-like), bridged systems, or macrocyclic peptide mimetics—is a battle against entropy and competing pathways.[1] You are forcing a molecule to bite its own tail (intramolecular) while preventing it from biting its neighbor (intermolecular oligomerization) or destroying its own stereochemistry.

This guide prioritizes causality . We do not just tell you what to do; we explain why the side reaction dominates and how to mechanically suppress it.

Module 1: Oligomerization & Polymerization

The Problem: The reaction yields an insoluble gum or multiple spots on TLC, indicating dimers/oligomers instead of the desired bicyclic monomer.

Mechanism: The Kinetic Competition

Cyclization is a competition between an intramolecular reaction (first-order kinetics,


) and an intermolecular reaction  (second-order kinetics, 

).
  • Intramolecular rate: Depends only on the conformation of the substrate.

  • Intermolecular rate: Depends on the square of the concentration.

Therefore, as concentration


 increases, the rate of oligomerization skyrockets relative to cyclization.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Insoluble Precipitate Linear polymerization (Intermolecular).Implement Pseudo-High Dilution. (See Protocol A).
Dimer Formation Concentration is too high, or ring strain is thermodynamically prohibitive.Switch to Solid-Phase Synthesis. Anchoring the substrate to a resin creates an "infinite dilution" effect by physically isolating reactive sites.
Incomplete Conversion Catalyst death or equilibrium reached.Check Ethylene Removal. In RCM, dissolved ethylene drives the equilibrium backward or poisons the catalyst.
Protocol A: Pseudo-High Dilution (The Syringe Pump Method)

Standard high dilution requires unmanageable solvent volumes (e.g., 100 L for 10 g). Pseudo-high dilution keeps the stationary concentration low while using reasonable volumes.

  • Setup: Equip a 2-neck flask with a reflux condenser and a rubber septum.

  • Catalyst Pool: Dissolve the catalyst/coupling reagent in the full volume of solvent (e.g., 500 mL). Heat to reaction temperature.[2][3]

  • Feed Solution: Dissolve your linear precursor in a minimal amount of solvent (e.g., 20 mL).

  • Addition: Load the precursor into a gas-tight syringe. Using a syringe pump, add the precursor to the catalyst pool extremely slowly (e.g., over 8–12 hours).

    • Why: This ensures that at any given second, the concentration of unreacted precursor in the flask is near zero (

      
       M), forcing the molecule to react with itself before it encounters another precursor molecule.
      

Module 2: Ring-Closing Metathesis (RCM) Specifics

The Problem: The reaction stalls, or the double bond migrates, resulting in a ring size smaller/larger than predicted (Isomerization).[4]

Visualizing the Failure Modes

RCM_Troubleshooting Start RCM Reaction Issue Check1 Is the product an isomer? Start->Check1 Isomer Double Bond Migration (Ruthenium Hydride species) Check1->Isomer Yes (Shifted alkene) Stall Reaction Stalls/Low Yield Check1->Stall No (SM remains) Action1 Add 10 mol% 1,4-Benzoquinone or Ti(OiPr)4 Isomer->Action1 Scavenge Hydrides Action2 Remove Ethylene (N2 Sparge or Vacuum) Stall->Action2 Equilibrium Shift Action3 Switch Catalyst (Grubbs II -> Hoveyda-Grubbs) Stall->Action3 Stability Issue

Figure 1: Decision tree for troubleshooting Ring-Closing Metathesis failures in lactam formation.

Deep Dive: Preventing Isomerization

Ruthenium catalysts can decompose into Ruthenium Hydrides (Ru-H).[2][4] These species act as isomerization catalysts, moving the double bond along the chain to a thermodynamically more stable position (usually conjugated with the lactam carbonyl), destroying your ring size control.

The Fix: Add a "Hydride Scavenger."

  • 1,4-Benzoquinone: Oxidizes Ru-H species back to inactive forms.

  • Acetic Acid: Protonates reactive intermediates.

  • Chlorocatecholborane: Effective for difficult substrates.

Protocol B: Isomerization-Free RCM

  • Dissolve diene precursor in degassed DCM or Toluene (0.005 M).

  • Add 10 mol% 1,4-benzoquinone to the solution before adding the catalyst.

  • Add Grubbs II or Hoveyda-Grubbs II catalyst.

  • Heat to reflux.[2] The benzoquinone prevents the "running" of the double bond.

Module 3: Stereochemical Erosion (Epimerization)

The Problem: You start with an L-amino acid, but the bicyclic lactam product is a racemic mixture (50:50 L/D) or the wrong diastereomer.

Mechanism: The Oxazolone Pathway

During the activation of the carboxylic acid (for amide bond formation), the intermediate can cyclize onto the adjacent carbonyl oxygen to form an oxazolone (azlactone) .

  • The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ).
  • Even mild bases (DIEA, TEA) can deprotonate this, destroying the stereocenter.

Mitigation Strategies
FactorRecommendationScientific Rationale
Coupling Reagents Use DIC/Oxyma instead of HATU/DIEA.HATU requires basic conditions (DIEA), which promotes proton abstraction. DIC/Oxyma works at near-neutral pH.
Base Choice Collidine or TMP (2,4,6-trimethylpyridine).These are bulky, non-nucleophilic bases that are less likely to abstract the sterically hindered

-proton.
Protecting Groups Use Hmb or Dmb backbone protection. Installing a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen prevents oxazolone formation entirely by blocking the nucleophilic attack.

Module 4: Advanced Alternative – The Cascade Route

If direct cyclization fails due to strain or side reactions, use a Conjugate Addition/Ring Expansion (CARE) strategy.[3][5]

Concept: Instead of forcing a ring closure, you start with a smaller, stable ring (like a succinimide) and expand it.

  • Workflow: An amine attacks an activated imide, followed by a rearrangement that expands the ring by 3-4 atoms.

  • Advantage: This avoids the high-dilution requirement because the "cyclization" is actually a rearrangement of a pre-existing ring, making it intramolecular by design.

References

  • Macrocyclization & Oligomeriz

    • Title: Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis[6]

    • Source: ACS C
    • URL:[Link]

  • RCM Side Reactions (Isomeriz

    • Title: Prevention of Undesirable Isomerization during Olefin Metathesis[4]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Epimeriz

    • Title: Epimeris
    • Source: Molecules (MDPI)
    • URL:[Link]

  • Pseudo-High Dilution Techniques

    • Title: On-Surface Pseudo-High Dilution Synthesis of Macrocycles[7]

    • Source: arXiv (Cornell University)
    • URL:[Link]

  • Ring Expansion Str

    • Title: Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions[3]

    • Source: Chemical Science (RSC)
    • URL:[Link]

Sources

Technical Support Center: Analytical Monitoring of 3,6-Diazabicyclo[3.2.1]octan-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Scope: Method development, reaction monitoring (IPC), and troubleshooting for 3,6-diazabicyclo[3.2.1]octan-2-one scaffolds.

Introduction: The Analytical Challenge

The This compound scaffold is a critical structural motif in medicinal chemistry, serving as a core for nicotinic acetylcholine receptor (nAChR) ligands and next-generation


-lactamase inhibitors (related to the 1,6-diaza avibactam core).

Why is this difficult to analyze?

  • UV Invisibility: The core structure lacks a conjugated

    
    -system. It relies solely on the weak amide absorption (
    
    
    
    nm), making it nearly invisible to standard UV detectors at 254 nm.
  • High Polarity: The bicyclic amine/lactam structure is highly polar, leading to poor retention (void elution) on standard C18 columns.

  • Isomeric Complexity: Synthesis often yields regioisomeric byproducts (e.g., [2.2.2] bicyclic systems) that are difficult to resolve.

Module 1: Method Selection & Triage

Before starting, determine your detection capabilities. The lack of a chromophore dictates the workflow.

MethodSelection Start Start: Analyte Characterization Chromophore Does it have an aryl/heteroaryl substituent? Start->Chromophore UV_Yes Yes (e.g., Benzyl, Pyridine) Chromophore->UV_Yes UV_No No (Alkyl/H substituents) Chromophore->UV_No Method_UV Standard RP-HPLC (UV 254 nm) UV_Yes->Method_UV High Sensitivity Method_LowUV Low-UV HPLC (205-210 nm) *High solvent purity required UV_No->Method_LowUV If no MS/CAD Method_Universal Universal Detection (CAD / ELSD / MS) UV_No->Method_Universal Preferred Method_Deriv Derivatization (e.g., Fmoc-Cl, Benzoyl Cl) Method_LowUV->Method_Deriv If S/N < 10

Figure 1: Analytical Method Decision Tree. Select the detection mode based on the specific substituents of your diazabicyclooctane derivative.

Module 2: HPLC/UHPLC Optimization Guidelines

Due to the polarity of the secondary amine (N3 or N6 depending on substitution) and the lactam, standard C18 methods often fail. Use the following validated starting points.

Stationary Phase Selection
Column TypeMechanismSuitabilityRecommended Condition
HILIC (ZIC-HILIC) PartitioningHigh Best for polar, unsubstituted cores. Retains analytes that elute in void on C18.
Polar-Embedded C18 Hydrophobic + H-bondMedium Good for benzyl/alkyl substituted derivatives. Prevents pore dewetting.
Amide / C18-PFP Dipole-DipoleHigh Excellent for separating structural isomers (e.g., [3.2.1] vs [2.2.2]).
Standard C18 HydrophobicLow Only usable if the molecule has large hydrophobic groups (e.g., Fmoc protected).
Mobile Phase & pH Strategy
  • Buffer is Mandatory: The basic amine requires pH control to prevent peak tailing.

  • High pH (pH 9-10): Preferred for RP-HPLC. De-protonates the amine, increasing hydrophobicity and retention on C18. Use Ammonium Bicarbonate or Ammonium Hydroxide (ensure column is pH tolerant, e.g., XBridge, Gemini).

  • Low pH (pH 2-3): Preferred for HILIC. Protonates the amine, enhancing retention on negatively charged HILIC phases (like bare silica or zwitterionic). Use Formic Acid or TFA (0.1%).

Module 3: Troubleshooting & FAQs

Issue 1: "I injected the sample, but I see no peaks."

Diagnosis: The compound likely has no UV absorption at your monitoring wavelength, or it eluted in the void volume.

  • Step 1: Switch UV wavelength to 205 nm or 210 nm . Note: Acetonitrile absorbs at <200 nm; ensure you use HPLC-grade solvents to avoid baseline noise.

  • Step 2: Check the void time (

    
    ). If a disturbance appears at 
    
    
    
    , your compound is not retained.
  • Solution: Switch to a HILIC column (Acetonitrile/Water 90:10 start) or use an Ion-Pairing Reagent (e.g., 0.1% Heptafluorobutyric acid - HFBA) in your mobile phase to induce retention on C18.

Issue 2: "My mass spectrum shows a strong [M+19] or [M+18] peak instead of [M+H]."

Diagnosis:

  • [M+18]: This indicates hydrolysis of the lactam ring (ring opening) to the corresponding amino-acid. This often happens if samples are stored in acidic/basic aqueous solutions for too long.

  • [M+19]: This is likely an Ammonium adduct

    
    . This is common in ammonium-buffered mobile phases.
    
  • Verification: Check the isotopic pattern. If it is hydrolysis, the peak will persist even if you change the buffer. If it is an adduct, increasing cone voltage (in MS) often fragments it back to

    
    .
    
Issue 3: "I see a split peak or a shoulder."

Diagnosis: This is often the separation of the [3.2.1] target from a [2.2.2] isomeric impurity or diastereomers (endo/exo).

  • Solution: These isomers have different dipole moments.

    • Action: Switch to a Pentafluorophenyl (PFP) column. The F-F interactions often provide better selectivity for structural isomers than C18.

    • Action: Lower the temperature to 15-20°C to improve resolution (thermodynamic selectivity).

Module 4: Reaction Monitoring (IPC) Protocols

Monitoring the formation of the bicyclic ring requires quenching reactive intermediates to prevent "on-column" reactions.

Workflow: Cyclization Monitoring

Context: Cyclization of an allylamine/linear precursor to the bicyclic lactam.

IPC_Workflow cluster_quench Quench Selection Sample 1. Take Reaction Aliquot (50 µL) Quench 2. Immediate Quench Sample->Quench Dilute 3. Dilution (10x) Solvent: 50:50 ACN:Water Quench->Dilute Q1 Acidic Reaction? Quench w/ cold NH4HCO3 Quench->Q1 Q2 Basic Reaction? Quench w/ cold 0.1% Formic Acid Quench->Q2 Filter 4. Filtration (0.2 µm PTFE) Dilute->Filter Analyze 5. UHPLC-MS Analysis Filter->Analyze

Figure 2: In-Process Control (IPC) Workflow. Proper quenching is vital to freeze the reaction equilibrium before analysis.

Sample Preparation for "Invisible" Intermediates

If your starting material is UV active (e.g., Benzyl-protected) but your product is not (after deprotection):

  • Do not rely on Area%. The response factors will be drastically different.

  • Use an External Standard: Spike the reaction mixture with a known concentration of an inert standard (e.g., Naphthalene or Caffeine) to quantify the disappearance of starting material absolutely.

References

  • Synthesis and Scaffold Context: Coe, J. W., et al. "3,6-Diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists." Bioorganic & Medicinal Chemistry Letters, 2007. Link (Demonstrates the medicinal relevance and structural analogs of diaza-bicyclic systems).

  • DBO Beta-Lactamase Inhibitors: Ehmann, D. E., et al. "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 2012. Link (Foundational paper on the related 1,6-diaza-7-one scaffold analysis and kinetics).

  • HILIC Method Development: McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 2010. Link (Essential guide for separating polar amines like DBOs).

  • Reaction Monitoring & Quenching: Teasdale, A., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review, 2017. Link (Best practices for handling reactive intermediates in synthesis).

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Novel 3,6-Diazabicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the emergence of novel chemical scaffolds is a critical starting point for developing next-generation therapeutics. The 3,6-diazabicyclo[3.2.1]octan-2-one core represents a promising new frontier, offering a rigid, three-dimensional structure with multiple points for synthetic diversification. This guide provides a comprehensive framework for validating the biological activity of novel derivatives of this scaffold, with a focus on anticancer and antimicrobial applications. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the performance of our hypothetical novel compounds—designated DBCO-A1 and DBCO-A2 —against established standards.

The Rationale for a Multi-Faceted Validation Approach

The initial validation of a novel compound series requires a strategic, multi-pronged approach. The goal is not merely to identify activity but to build a comprehensive profile that informs subsequent lead optimization. Our experimental design is therefore grounded in the following principles:

  • Broad-Spectrum Initial Screening: We will first assess the general cytotoxicity of our novel derivatives against a representative cancer cell line to gauge their potential as anticancer agents.

  • Targeted Antimicrobial Evaluation: Concurrently, we will screen for antimicrobial activity against both Gram-positive and Gram-negative bacteria to explore their potential as anti-infective agents.

  • Quantitative Comparison: All assays will be run in parallel with well-established comparator drugs to provide a clear benchmark for potency and efficacy.

  • Mechanism of Action Insight: While this initial guide focuses on primary activity, the selected assays can provide preliminary clues into the mechanism of action (e.g., cytotoxic vs. cytostatic effects).

This bioassay-guided approach ensures an efficient and informative process for identifying the most promising compounds for further development.[1][2]

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the initial biological validation of our novel this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of DBCO-A1 & DBCO-A2 purification Purification & Structural Verification (NMR, MS) synthesis->purification mtt_assay MTT Cytotoxicity Assay synthesis->mtt_assay mic_assay Broth Microdilution for MIC synthesis->mic_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc cell_line HeLa Cell Line cell_line->mtt_assay doxorubicin Comparator: Doxorubicin doxorubicin->mtt_assay mic_det MIC Determination mic_assay->mic_det gram_pos S. aureus gram_pos->mic_assay gram_neg E. coli gram_neg->mic_assay ciprofloxacin Comparator: Ciprofloxacin ciprofloxacin->mic_assay comparison Comparative Analysis ic50_calc->comparison mic_det->comparison conclusion Identify Lead Candidates comparison->conclusion

Caption: High-level workflow for validating novel compounds.

Part 1: Anticancer Activity Assessment

For the initial evaluation of anticancer potential, a cell viability assay is the cornerstone.[3][4][5] We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its robustness, cost-effectiveness, and widespread use, which allows for easy comparison with existing literature data.[3] The principle of the MTT assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Comparator Compound: Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy. Its established cytotoxic profile makes it an excellent positive control and benchmark for evaluating the potency of our novel compounds.

Experimental Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Human cervical cancer cells (HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested by trypsinization, and a cell suspension is prepared.

    • Using a hemocytometer, the cell concentration is adjusted to 5 x 10^4 cells/mL.

    • 100 µL of the cell suspension (5,000 cells) is seeded into each well of a 96-well microtiter plate.[7]

    • The plate is incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Stock solutions of DBCO-A1, DBCO-A2, and Doxorubicin are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions are prepared in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced toxicity.

    • The culture medium is aspirated from the wells, and 100 µL of the medium containing the respective compound concentrations is added.

    • Control wells include cells treated with medium containing 0.5% DMSO (vehicle control) and untreated cells.

    • The plate is incubated for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C, allowing for the formation of formazan crystals.[7][8]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

    • The plate is placed on an orbital shaker for 15 minutes to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Data (Hypothetical)
CompoundIC50 (µM) against HeLa cells
DBCO-A1 15.2
DBCO-A2 2.8
Doxorubicin0.9

From this hypothetical data, DBCO-A2 demonstrates significantly higher cytotoxic potency than DBCO-A1, although it is less potent than the clinical drug Doxorubicin. This makes DBCO-A2 a more promising candidate for further investigation in our anticancer drug discovery pipeline.

Part 2: Antimicrobial Activity Assessment

To evaluate the potential of our novel derivatives as antibacterial agents, we will determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] We will employ the broth microdilution method, a widely used and standardized technique for quantitative antimicrobial susceptibility testing.[10][11]

Comparator Compound: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its well-defined MIC values for various bacterial strains make it an ideal comparator.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Pure cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are grown overnight in Mueller-Hinton Broth (MHB).

    • The bacterial suspension is diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Two-fold serial dilutions of DBCO-A1, DBCO-A2, and Ciprofloxacin are prepared in a 96-well microtiter plate using MHB. The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

    • Each well will contain 50 µL of the diluted compound.

  • Inoculation and Incubation:

    • 50 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 100 µL.

    • Control wells include a growth control (bacteria in MHB without any compound) and a sterility control (MHB alone).

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, the plate is visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[9]

Comparative Performance Data (Hypothetical)
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
DBCO-A1 8>128
DBCO-A2 64>128
Ciprofloxacin0.50.015

Based on this hypothetical data, DBCO-A1 shows moderate activity against the Gram-positive S. aureus but is ineffective against the Gram-negative E. coli. DBCO-A2 exhibits weaker antibacterial activity. In comparison to Ciprofloxacin, the novel compounds are significantly less potent. This suggests that while there may be some antibacterial potential, particularly for DBCO-A1 against Gram-positive bacteria, significant optimization would be required.

Synthesis of Findings and Future Directions

  • DBCO-A2 emerges as a promising lead for anticancer applications , demonstrating significant cytotoxicity against HeLa cells.

  • DBCO-A1 shows modest, selective activity against Gram-positive bacteria , warranting further investigation if development of a narrow-spectrum antibiotic is desired.

The logical next steps in the drug discovery process for these compounds are illustrated below.

future_directions cluster_dbco_a2 Development of DBCO-A2 (Anticancer) cluster_dbco_a1 Further Evaluation of DBCO-A1 (Antimicrobial) sar Structure-Activity Relationship (SAR) Studies panel Screening against a panel of cancer cell lines sar->panel mechanism Mechanism of Action Studies (e.g., apoptosis, cell cycle arrest) panel->mechanism in_vivo In Vivo Efficacy Studies (Xenograft models) mechanism->in_vivo spectrum Expanded spectrum testing (e.g., MRSA, VRE) mbc Minimum Bactericidal Concentration (MBC) determination spectrum->mbc toxicity In vitro toxicity against mammalian cells mbc->toxicity start Initial Validation Complete start->sar start->spectrum

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,6-Diazabicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3,6-diazabicyclo[3.2.1]octan-2-one derivatives. Due to the nascent stage of research on this specific scaffold, this document establishes a predictive SAR framework by critically evaluating and comparing experimental data from structurally analogous bicyclic systems. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutic agents based on this promising chemical core.

Introduction: The this compound Scaffold - A Constrained Diamine with Therapeutic Potential

The this compound scaffold is a conformationally rigid bicyclic lactam.[1] Its constrained topology offers a unique three-dimensional arrangement of nitrogen atoms and a carbonyl group, making it an attractive starting point for the design of selective ligands for a variety of biological targets. The rigidity of the bicyclic system reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity compared to more flexible molecules.[2]

While direct SAR studies on this compound derivatives are limited in publicly accessible literature, a wealth of information exists for structurally related diazabicyclo-octanes and other bicyclic systems. This guide will synthesize these findings to project the SAR for the title scaffold, focusing on key biological targets such as nicotinic acetylcholine receptors (nAChRs), opioid receptors, and monoamine transporters.

Core Scaffold Analysis and Key Modification Points

The this compound core presents several key positions for chemical modification to explore the chemical space and optimize biological activity. The strategic placement of substituents at these positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Scaffold_Modification_Points cluster_scaffold This compound Core cluster_points Key Modification Points Scaffold Scaffold N3 N-3 Position N6 N-6 Position Bridgehead Bridgehead Carbons (C1, C5) Other_Ring Other Ring Positions

Caption: Key modification points on the this compound scaffold.

  • N-3 and N-6 Positions: These nitrogen atoms are primary points for introducing substituents to interact with specific residues in a binding pocket. The nature of these substituents (e.g., aromatic, aliphatic, hydrogen-bonding) will significantly influence target affinity and selectivity.

  • Bridgehead Carbons (C1, C5): Substitution at these positions can influence the overall shape and rigidity of the scaffold.

  • Other Ring Positions: The methylene bridges offer further opportunities for substitution, potentially modulating lipophilicity and metabolic stability.

Comparative SAR Analysis by Biological Target

This section will analyze the SAR of structurally related compounds to infer potential trends for this compound derivatives.

Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,8-diazabicyclo[3.2.1]octane have been investigated as potent nAChR ligands, showing promise as analgesics.[3][4] These studies provide a strong foundation for predicting the SAR of this compound derivatives at nAChRs.

Key Inferred SAR Trends for nAChR Activity:

  • Substitution on the Nitrogen Atoms:

    • Substitution with a chlorinated heteroaryl ring, such as 6-chloro-3-pyridazinyl, on the N-3 position of the 3,8-diazabicyclo[3.2.1]octane scaffold resulted in high affinity for the α4β2 nAChR subtype.[3][4] This suggests that an electron-deficient aromatic system at the N-3 position of the this compound core could be favorable for nAChR binding.

    • In the related 3,6-diazabicyclo[3.2.0]heptane series, 6-substituted pyridinyl groups on the nitrogen led to increased binding affinities and functional activities at the α4β2 nAChR.[5] This further supports the importance of aromatic substituents on the nitrogen for nAChR activity.

  • Role of the Lactam Carbonyl: The carbonyl group of the lactam in the this compound scaffold can act as a hydrogen bond acceptor. This could potentially lead to additional interactions within the nAChR binding site, enhancing affinity and modulating selectivity compared to the non-lactam analogues.

  • Stereochemistry: The stereochemistry of the bicyclic core is expected to be crucial for activity. For instance, specific stereoisomers of 3,6-diazabicyclo[3.2.0]heptanes showed marked differences in potency and selectivity between α4β2 and α3β4 nAChR subtypes.[5]

Table 1: Comparison of nAChR Affinity for Related Diazabicycloalkane Derivatives

Compound ScaffoldN-SubstituentTarget SubtypeAffinity (Ki, nM)Reference
3,8-Diazabicyclo[3.2.1]octane3-(6-chloro-3-pyridazinyl)α4β24.1[4]
3,6-Diazabicyclo[3.2.0]heptane6-(6-chloropyridin-3-yl)α4β2High[5]
3,6-Diazabicyclo[3.2.0]heptane6-(6-methylpyridin-3-yl)α4β2High[5]
Opioid Receptors

The 8-azabicyclo[3.2.1]octane scaffold has been utilized to develop µ-opioid receptor antagonists.[6] This suggests that the this compound core could also be a viable template for designing opioid receptor ligands.

Key Inferred SAR Trends for Opioid Receptor Activity:

  • N-6 Substitution: In the 8-azabicyclo[3.2.1]octane series, large substituents on the nitrogen, such as a 2-methylamino-3-phenylpropyl group, were found to be important for µ-opioid receptor antagonism.[6] This indicates that bulky, and potentially charged, substituents at the N-6 position of the this compound scaffold could be explored for opioid receptor activity.

  • N-3 Substitution: The N-3 position could be used to fine-tune selectivity for different opioid receptor subtypes (µ, δ, κ). Small, polar substituents at this position might favor interactions with specific receptor subtypes.

Monoamine Transporters

Derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7]

Key Inferred SAR Trends for Monoamine Transporter Activity:

  • N-6 Substitution: For 8-azabicyclo[3.2.1]octane derivatives, the substituent on the nitrogen atom was critical for both potency and selectivity. For example, an 8-cyclopropylmethyl group imparted high SERT/DAT selectivity, while an 8-chlorobenzyl group led to high NET/DAT selectivity.[7] This highlights the potential of modulating the N-6 substituent on the this compound core to achieve desired selectivity profiles for monoamine transporters.

  • Substitution on the Bicyclic Core: The presence of a diarylmethoxyethylidenyl group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold was a key feature for high DAT affinity.[7] This suggests that larger, lipophilic substituents on the carbon framework of the this compound ring system could be beneficial for transporter inhibition.

The Potential Role of the Lactam Moiety as a Bioisostere

The lactam functionality in the this compound scaffold can be considered a bioisostere for other functional groups. For instance, in the context of β-lactamase inhibitors, the strained lactam ring is crucial for the mechanism of action.[8][9] While the lactam in the this compound is not as strained as in β-lactams, the carbonyl group can still participate in key hydrogen bonding interactions and influence the overall electronic properties of the molecule.

Experimental Protocols

To validate the predicted SAR and determine the biological activity of novel this compound derivatives, the following experimental workflows are recommended.

Radioligand Binding Assays

This protocol is used to determine the affinity of a test compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes) Incubation_Mix Incubate receptor, radioligand, and test compound Receptor_Source->Incubation_Mix Radioligand Radioligand (e.g., [3H]Epibatidine for nAChRs) Radioligand->Incubation_Mix Test_Compound Test Compound (varying concentrations) Test_Compound->Incubation_Mix Filtration Rapid Filtration (to separate bound from free radioligand) Incubation_Mix->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50_Ki Calculate IC50 and Ki values Scintillation->IC50_Ki

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare cell membranes expressing the target receptor (e.g., CHO cells transfected with nAChR subunits).

    • Prepare a stock solution of the radioligand (e.g., [³H]epibatidine for α4β2 nAChRs).

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radioligand, and test compound to a final volume in an appropriate assay buffer.

    • Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filtermats in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given target.

Example: Calcium Flux Assay for nAChR Agonist Activity

Calcium_Flux_Assay cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing the target nAChR Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition Add test compound to the cells Dye_Loading->Compound_Addition Fluorescence_Reading Measure changes in fluorescence over time using a plate reader Compound_Addition->Fluorescence_Reading EC50_Emax Calculate EC50 and Emax values Fluorescence_Reading->EC50_Emax

Caption: Workflow for a calcium flux functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the nAChR of interest in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Assay Execution:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the test compounds to the wells and monitor the change in fluorescence over time. nAChR activation will lead to an influx of calcium and an increase in fluorescence.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By drawing comparisons with structurally related bicyclic systems, this guide has established a predictive SAR framework to guide initial drug discovery efforts. The key takeaways are:

  • Nitrogen Substitution is Key: The nature of the substituents at the N-3 and N-6 positions will be the primary determinant of target affinity and selectivity. Aromatic and heteroaromatic substituents are predicted to be favorable for nAChR activity, while larger, more complex groups may be required for opioid and monoamine transporter interactions.

  • The Lactam Offers a Unique Handle: The lactam carbonyl can act as a hydrogen bond acceptor, potentially enhancing binding affinity and providing a point of differentiation from non-lactam analogues.

  • Stereochemistry will be Critical: As with other rigid scaffolds, the stereochemistry of the this compound core will likely have a profound impact on biological activity.

Future research should focus on the synthesis of a focused library of this compound derivatives with systematic variations at the N-3 and N-6 positions. The biological evaluation of these compounds against a panel of targets, including nAChRs, opioid receptors, and monoamine transporters, will be crucial to validate and refine the SAR predictions outlined in this guide.

References

  • Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]

  • D'Hoedt, D., & Expert Opin. Ther. Targets. (2009). Expert Opinion on Therapeutic Targets, 13, 395.
  • Bunnelle, W. H., et al. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-diazabicyclo[3.2.0]heptanes as Novel alpha4beta2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry, 50(15), 3627-3644. [Link]

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Carroll, F. I., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 54(21), 7678-92. [Link]

  • This citation was not used in the final response.
  • Pal, A., & Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2024). Molecules, 29(2), 337. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. (n.d.). ResearchGate. [Link]

  • Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. (2009).
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • de Souza, A. S., & Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019). RSC Advances, 9(49), 28753-28764. [Link]

Sources

"comparison of synthetic efficiency for different bicyclic lactam cores"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic efficiency (step count, atom economy, scalability) of Fused vs. Bridged Bicyclic Lactams.

Strategic Overview: The Geometry of Efficacy

Bicyclic lactams represent a cornerstone of modern antibacterial and CNS drug discovery. Their rigid 3D architecture constrains the amide bond, often enhancing metabolic stability and binding affinity compared to monocyclic analogs. However, the choice between a Fused Core (e.g., Indolizidinones, Pyrrolizidinones) and a Bridged Core (e.g., Diazabicyclooctanes - DBOs) is rarely just biological—it is a battle between synthetic accessibility and structural strain.

This guide objectively compares the synthetic efficiency of these two dominant classes, analyzing recent breakthroughs in cascade cyclizations against established industrial routes.

The Contenders
  • Fused Systems ([5,5] & [5,6]): Pyrrolizidinones and Indolizidinones.[1][2]

    • Key Attribute: Accessible via high-atom-economy cascade reactions.

  • Bridged Systems ([3.2.1] & [2.2.2]): Diazabicyclooctanes (DBOs) and Isoquinuclidones.

    • Key Attribute: High structural strain (bioactive) but historically requiring linear, protecting-group-intensive synthesis.

Deep Dive: Bridged Systems (The DBO Challenge)

The diazabicyclooctane (DBO) scaffold, exemplified by Avibactam and Relebactam , has revolutionized


-lactamase inhibition.[3] Unlike traditional 

-lactams, DBOs rely on a reversible carbamylation mechanism.
Synthetic Bottlenecks

The synthesis of DBOs is notoriously linear. The core challenge is establishing the bridgehead nitrogen and the urea linkage without inducing ring strain prematurely or losing stereochemical integrity.

  • Traditional Route (Linear): Often requires 6-8 steps from amino acid precursors.

  • Critical Step: Intramolecular urea formation using phosgene equivalents (e.g., triphosgene or carbonyl diimidazole).

  • Efficiency Drag: High reliance on protecting groups (Boc, Bn) and expensive chiral resolution or asymmetric hydrogenation.

Logic of the Synthesis

The "Avibactam-style" synthesis prioritizes stereochemical fidelity over atom economy. The bridge is formed late in the sequence to minimize strain during intermediate steps.

DBO_Synthesis Start Linear Precursor (Ornithine derived) Step1 Cyclization 1 (Piperidine Ring) Start->Step1 Intramol. Amidation Step2 Oximation & Functionalization Step1->Step2 C-H Funct. Step3 Deprotection (N-Boc removal) Step2->Step3 Acidic Cond. Step4 Urea Cyclization (Triphosgene/CO) Step3->Step4 Bridge Formation Final DBO Core (Avibactam) Step4->Final Sulfation

Figure 1: Generalized linear flow for Diazabicyclooctane (DBO) synthesis highlighting the late-stage bridge formation.

Deep Dive: Fused Systems (The Efficiency Champions)

Fused bicyclic lactams, such as Indolizidinones (5,6-fused) , benefit from significantly higher synthetic efficiency. Recent methodologies utilize organocatalysis and cascade sequences to construct both rings and stereocenters in a single pot.

The "One-Pot" Advantage

Unlike the linear DBO route, fused systems can often be assembled via Intramolecular Aza-Michael Reaction (IMAMR) followed by Ring-Closing Metathesis (RCM) .

  • Atom Economy: High.[4][5] Most atoms in the starting material end up in the product.

  • Stereocontrol: Controlled by chiral phosphoric acid catalysts (e.g., TRIP).[1][2]

  • Scalability: Fewer purification steps reduce solvent waste (E-factor).

Logic of the Synthesis

The strategy relies on pre-encoding connectivity . A linear precursor containing both the Michael acceptor and the alkene handle allows the catalyst to "zip up" the molecule in two distinct but compatible catalytic cycles.

Fused_Synthesis Precursor Acyclic Amide (Enone + Alkene) Intermed Michael Adduct (Chiral Pyrrolidine) Precursor->Intermed IMAMR (Organocatalysis) Catalyst Chiral Phosphoric Acid ((S)-TRIP) Catalyst->Intermed Stereocontrol Final Indolizidinone Core (Fused [5,6]) Intermed->Final RCM (Ring Closure) Reagent Grubbs II Catalyst (Metathesis) Reagent->Final

Figure 2: Cascade synthesis of Indolizidinones demonstrating the efficient "Zip-Up" strategy.

Comparative Metrics: Data Summary

The following table contrasts the synthetic performance of a standard industrial DBO route (e.g., Avibactam) against a modern organocatalytic fused lactam route.

MetricBridged Core (DBO)Fused Core (Indolizidinone)Causality
Step Count 6–9 Linear Steps3–5 Steps (often 1-pot)Bridged systems require sequential ring formation to manage strain.
Overall Yield ~20–30%40–55%Linear sequences suffer from multiplicative yield loss.
Atom Economy Low (<45%)High (>70%)DBO synthesis uses stoichiometric leaving groups (triphosgene, sulfates).
Stereocontrol Substrate-controlled (Resolution often needed)Catalyst-controlled (High ee >90%)Organocatalysis allows enantioselective cyclization of prochiral substrates.
Scalability High (Proven at kg scale)Moderate (Catalyst cost)Industrial infrastructure exists for DBOs; organocatalysts can be expensive.

Experimental Protocols

Protocol A: Synthesis of DBO Core via Urea Cyclization

Target: Construction of the [3.2.1] bridged system from a piperidine precursor.

Context: This protocol represents the critical "bridge-forming" step. It assumes a deprotected piperidine hydrazine intermediate is available.

  • Preparation: Charge a reactor with the piperidine hydrazine intermediate (1.0 equiv) and dry acetonitrile (ACN). Cool to 0°C.[6]

  • Reagent Addition: Add triethylamine (3.0 equiv) followed by dropwise addition of Triphosgene (0.4 equiv) dissolved in ACN.

    • Why: Triphosgene is a solid, safer alternative to phosgene gas. 0.4 equiv provides the necessary carbonyl source (1 mol triphosgene = 3 mol phosgene).

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the disappearance of the hydrazine peak.

    • Mechanism:[4][5][7][8][9] The primary amine attacks the phosgene first, forming an isocyanate intermediate, which is then intramolecularly trapped by the secondary piperidine nitrogen.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x). Dry organic layers over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

    • Validation: 1H NMR should show the disappearance of NH signals and a distinct downfield shift of bridgehead protons.

Protocol B: One-Pot Synthesis of Indolizidinone

Target: Enantioselective synthesis of 5,6-fused core.

Context: This method combines Michael addition and Metathesis for maximum efficiency.

  • Catalyst Loading: In a flame-dried flask, dissolve the amino-enone precursor (1.0 equiv) in Toluene (0.1 M). Add (S)-TRIP catalyst (5 mol%).

  • IMAMR Step: Stir at 50°C for 24 hours.

    • Why: The chiral phosphoric acid activates the enone via H-bonding, directing the nucleophilic attack of the amide nitrogen to a specific face.

  • Metathesis Addition: Without isolation, cool to room temperature. Add Grubbs II catalyst (2-5 mol%) directly to the reaction mixture.

    • Why: Toluene is compatible with both catalytic cycles. Avoiding isolation prevents yield loss.

  • Ring Closure: Reflux at 80°C for 4 hours under an inert atmosphere (Ar/N2).

    • Validation: Monitor the evolution of ethylene gas (bubble release) and TLC shift.

  • Isolation: Concentrate in vacuo and purify directly via silica gel chromatography.

    • Result: Yields typically 45-60% with >90% ee.

References

  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. ResearchGate.

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters (ACS).

  • Diazabicyclooctane Functionalization for Inhibition of β-Lactamases. Journal of Medicinal Chemistry.

  • Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions. Accounts of Chemical Research.

  • Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. Organic Letters.

Sources

"conformational analysis of 3,6-Diazabicyclo[3.2.1]octan-2-one vs monocyclic analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics, the transition from flexible monocycles to constrained bicycles represents a critical strategy for improving potency and metabolic stability. This guide provides a technical comparison between the 3,6-diazabicyclo[3.2.1]octan-2-one scaffold (a bridged bicyclic lactam) and its monocyclic analog, piperazin-2-one .[1]

For drug development professionals, the value proposition of the [3.2.1] system lies in its pre-organized conformation . While monocyclic analogs suffer from high entropic penalties upon binding (


), the [3.2.1] scaffold locks the amide bond and side-chain vectors into a geometry mimicking Type VI 

-turns, often resulting in nanomolar affinity gains despite the synthetic complexity.[1]

Structural Dynamics & Energetics

The Entropy-Enthalpy Trade-off

The fundamental difference between these two scaffolds is the energy landscape of the six-membered ring.[1]

  • Monocyclic Analog (Piperazin-2-one): Exists as a rapidly interconverting ensemble of chair and twist-boat conformers.[1] Binding to a target requires "freezing" one conformer, incurring a significant entropic penalty (

    
    ).[1]
    
  • Bicyclic Scaffold (this compound): The ethylene bridge (C7-C8) locks the piperazine ring into a distorted chair/boat geometry.[1] This "pre-organization" minimizes entropy loss upon binding.

Amide Bond Distortion (The "Twist")

A critical feature of the [3.2.1] system, unlike the planar monocycle, is the potential deviation from amide planarity.[1] The bridgehead nitrogen (N3 or N6 depending on numbering) introduces angle strain.

  • Metric: Winkler-Dunitz distortion parameter (

    
    ).[1]
    
  • Observation: In [3.2.1] systems,

    
     can deviate 10–20° from planarity.[1] This non-planar amide mimics the transition state of peptide hydrolysis, making these excellent transition-state analog inhibitors for proteases.[1]
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy funnel difference between the flexible monocycle and the rigid bicycle.

EnergyLandscape cluster_Mono Monocyclic (Flexible) cluster_Bi Bicyclic [3.2.1] (Rigid) M_State1 Chair A M_State2 Twist-Boat M_State1->M_State2 Low Barrier (<5 kcal/mol) M_State3 Chair B M_State2->M_State3 Rapid Exchange Target Target Binding Pocket M_State2->Target High Entropic Cost (Induced Fit) B_State Locked Distorted Chair (Pre-organized) B_State->Target Low Entropic Cost (Lock & Key)

Caption: Comparison of the conformational energy landscape. The monocycle requires entropic freezing to bind, whereas the [3.2.1] bicycle is pre-organized for the binding event.[1]

Experimental Validation Protocols

To validate the conformation of your synthesized analog, you must move beyond standard characterization.[1] Use the following self-validating protocols.

NMR Spectroscopy: The "Bridgehead" Diagnostic

The bridgehead proton is the structural reporter for the [3.2.1] system. In monocyclic piperazinones, the equivalent


-protons are magnetically equivalent or average out due to ring flipping.[1] In the [3.2.1] system, the bridgehead proton is distinct.[1]

Protocol:

  • Solvent: Use DMSO-d6 or CD3CN.[1] Avoid CDCl3 if H-bonding aggregation is suspected.

  • Experiment: Run 2D NOESY (mixing time 500-800 ms).

  • Key Observation: Look for strong NOE cross-peaks between the bridgehead H (H1/H5) and the endo-protons of the bridge.

    • Monocycle: Weak/Averaged NOEs.[1]

    • Bicycle: Strong, specific NOE defining the "boat" vs "chair" character.

  • Chemical Shift: The bridgehead proton in [3.2.1] lactams typically resonates downfield (approx.[1] 4.5–5.0 ppm) due to the anisotropic effect of the carbonyl and the constrained geometry [1].

X-Ray Crystallography: Measuring Planarity

If a single crystal is obtained, the critical quality attribute (CQA) is the amide twist.[1]

Measurement Steps:

  • Solve structure to R < 0.05.[1]

  • Calculate the torsion angle

    
     (C
    
    
    
    -C(=O)-N-C
    
    
    ).[1]
  • Interpretation:

    • 
      : Planar (Typical Monocycle).[1]
      
    • 
      : Distorted (Typical [3.2.1] Bicycle).[1] Note: This distortion correlates with increased reactivity toward nucleophiles (e.g., serine proteases).[1]
      

Comparative Performance Data

The following table summarizes the physicochemical and biological differences between the two scaffolds, derived from structure-activity relationship (SAR) studies in peptidomimetics [2][3].

FeatureMonocyclic (Piperazin-2-one)Bicyclic (this compound)Impact on Drug Design
Conformational Freedom High (Ring flipping)Low (Locked)Bicycles have higher affinity (lower

) due to reduced

penalty.[1]
Amide Geometry Planar (

)
Twisted (

)
Bicycles mimic transition states; potential for covalent inhibition.[1]
Secondary Structure Mimicry Non-specificType VI

-turn mimic
Bicycles are superior for disrupting Protein-Protein Interactions (PPIs).[1]
Metabolic Stability Moderate (accessible to proteases)High (Steric shielding of amide)Bicycles generally have longer half-lives (

).[1]
Synthetic Complexity Low (1-2 steps)High (Requires cyclization/bridge formation)Bicycles require higher CMC investment but offer stronger IP position.[1]

Computational & Synthetic Workflow

To rationally design these analogs, follow this integrated workflow. The synthesis of the [3.2.1] system often involves transannular cyclization or double-Michael additions, which must be modeled first to ensure the ring closes in the desired stereochemistry.

Workflow cluster_Design Phase 1: Computational Design cluster_Exp Phase 2: Synthesis & Validation Step1 Define Pharmacophore (i, i+1, i+2 residues) Step2 DFT Modeling (Calculate Amide Twist & Strain) Step1->Step2 Step3 Docking to Target (Compare Rigid vs. Flexible) Step2->Step3 Step4 Synthesis (e.g., Nitroenamine Cyclization) Step3->Step4 Select Candidate Step5 NMR Validation (NOESY for Bridgehead Config) Step4->Step5 Step6 X-Ray Crystallography (Confirm Amide Planarity) Step5->Step6 Step6->Step1 Refine Model (SAR Cycle)

Caption: Integrated workflow for developing [3.2.1] bicyclic peptidomimetics. Computational prediction of the amide twist is crucial before synthesis.

Expert Insight on Synthesis

While monocyclic piperazinones are easily synthesized via reductive amination of amino acids, the This compound requires more sophisticated chemistry.[1] A robust route involves the reductive cyclization of nitroenamines or the use of azomethine ylide cycloadditions [4]. The "senior" tip here is to monitor the reaction using IR spectroscopy; the carbonyl stretch of the bicyclic lactam often shifts to higher wavenumbers (


) compared to the monocycle due to the loss of resonance stabilization from the twisted amide.

References

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes. Journal of Organic Chemistry. (2013). Discusses the synthesis and NMR characterization (bridgehead shifts) of the [3.2.1] system. [1]

  • Novel Bicyclic Lactams as XaaPro Type VI beta Turn Mimics.Journal of Organic Chemistry. (1996). Fundamental work establishing the [3.2.1] system as a

    
    -turn mimic and analyzing amide twisting. 
    
  • Bicyclic peptides as type I/type II beta-turn scaffolds. Biopolymers. (1996).[1][2] Comparative analysis of bicyclic rigidity vs. peptide flexibility.

  • A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1]octanes. Synthetic Communications. (2006). Details the nitroenamine route for synthesis. [1]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3,6-Diazabicyclo[3.2.1]octan-2-one Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its ultimate success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2][3] Molecules that are rapidly metabolized by the body often fail to achieve the necessary therapeutic concentrations, leading to diminished efficacy or the need for unacceptably high or frequent doses. Conversely, molecules that are too stable can accumulate, leading to potential toxicity. Therefore, a thorough and early assessment of metabolic stability is not just a regulatory requirement but a critical step to guide medicinal chemistry efforts and select drug candidates with the highest probability of clinical success.[1]

This guide focuses on a specific and increasingly relevant chemical scaffold: the 3,6-diazabicyclo[3.2.1]octan-2-one core. This rigid, bicyclic structure offers a unique three-dimensional arrangement of atoms, making it an attractive building block for creating molecules with high affinity and selectivity for their biological targets. However, like many aliphatic nitrogen heterocycles, this scaffold presents potential metabolic liabilities that must be understood and addressed.[4][5]

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical grounding and the practical, field-proven methodologies to accurately assess the metabolic stability of molecules containing this scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare the scaffold's performance with relevant alternatives, supported by experimental data and authoritative references.

The Metabolic Landscape: Predicting Liabilities of the this compound Scaffold

The this compound scaffold belongs to the broader class of alicyclic amines. These structures are common targets for drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily (Phase I metabolism) and, to a lesser extent, UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).[4][6][7]

The most common metabolic pathways for such scaffolds involve the electron-rich nitrogen atoms and the adjacent α-carbon atoms.[4][5] Key biotransformations to anticipate include:

  • N-Dealkylation: If the nitrogen atoms are substituted, oxidative removal of these alkyl groups is a very common metabolic route, often mediated by CYP enzymes.[8][9]

  • α-Carbon Hydroxylation: CYP enzymes can hydroxylate the carbon atoms adjacent to the nitrogen atoms. This can lead to the formation of unstable carbinolamine intermediates, which may result in ring opening.[5][8]

  • N-Oxidation: The nitrogen atoms themselves can be directly oxidized to form N-oxides, a pathway catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs).[4][9]

  • Ring Oxidation: Hydroxylation can also occur at other positions on the bicyclic ring, creating more polar metabolites that are easier to excrete.[4]

Understanding these potential "metabolic soft spots" is the first step in designing a robust assessment strategy and, later, in optimizing the molecule for improved stability.

cluster_scaffold This compound Core cluster_phase1 Phase I Metabolism (CYP450, FMO) cluster_intermediates Intermediates & Products Scaffold Parent Molecule N_Dealk N-Dealkylation Scaffold->N_Dealk Enzymatic Attack C_Hydrox α-Carbon Hydroxylation Scaffold->C_Hydrox Enzymatic Attack N_Ox N-Oxidation Scaffold->N_Ox Enzymatic Attack Ring_Ox Ring Oxidation Scaffold->Ring_Ox Enzymatic Attack Carbinolamine Carbinolamine Intermediate C_Hydrox->Carbinolamine N_Oxide N-Oxide Metabolite N_Ox->N_Oxide Hydroxylated Hydroxylated Metabolite Ring_Ox->Hydroxylated Ring_Opened Ring-Opened Metabolite Carbinolamine->Ring_Opened Cleavage

Caption: Predicted Phase I metabolic pathways for the this compound scaffold.

Experimental Assessment of Metabolic Stability: Protocols and Rationale

To quantify the metabolic stability of a compound, in vitro assays using liver fractions are the industry standard during early drug discovery.[6] They provide a reliable and high-throughput method to estimate a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[1][10] We will focus on the two most common and complementary assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Principle & Causality: This assay measures metabolism primarily mediated by Phase I enzymes, such as the CYP450 system.[11] Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of these enzymes.[11] The assay's predictive power hinges on providing the necessary cofactors for these enzymes to function. The most critical cofactor is NADPH, which provides the reducing equivalents for CYP450-catalyzed reactions. Because NADPH is unstable, an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure its continuous supply throughout the incubation, which is essential for obtaining a linear rate of metabolism.[12]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the this compound containing molecule in DMSO.[13]

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[11][12]

    • NADPH Regenerating System Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's protocol.[12]

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate, add the test compound to the diluted microsomal solution to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.[13]

    • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system solution to each well. The time of this addition is T=0.[13]

    • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells.[11]

    • Reaction Termination (Quenching): Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[12] The acetonitrile serves a dual purpose: it instantly denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis.

    • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000[13]

Hepatocyte Stability Assay

Principle & Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions (e.g., UGTs, SULTs) and active transporter systems.[6][14] The hepatocyte stability assay utilizes intact, metabolically active liver cells (typically cryopreserved), providing a more comprehensive picture of overall hepatic metabolism, including both Phase I and Phase II pathways.[11][14] This makes it a more physiologically relevant system and is crucial for compounds that may be cleared primarily through conjugation.

Experimental Protocol:

  • Preparation of Reagents:

    • Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed, specialized incubation medium (e.g., Williams' Medium E).

    • Cell Viability and Counting: Determine cell viability (should be >80%) and density using a method like the Trypan Blue exclusion test. Adjust the cell density to a working concentration, typically 0.5-1.0 million viable cells/mL.[15]

    • Test Compound Solution: Prepare a working solution of the test compound in the incubation medium at 2x the final desired concentration (e.g., 2 µM for a 1 µM final assay concentration).[16]

  • Incubation Procedure:

    • Plating: In a suspension culture plate (non-coated), add an equal volume of the hepatocyte suspension and the 2x test compound solution.[16]

    • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2, shaking gently to keep the cells in suspension.[16]

    • Time Points and Quenching: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from the incubation and quench the reaction by adding it to ice-cold acetonitrile with an internal standard, similar to the microsomal assay.[14][15]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

Data Analysis:

  • The calculation of the elimination rate constant (k) and half-life (t½) is the same as in the microsomal assay.

  • Intrinsic Clearance (CLint) is expressed per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell density]) * 1000[15]

  • This value can then be scaled to predict in vivo hepatic clearance using species-specific hepatocellularity values.[15]

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation p1 Prepare Test Compound (10 mM Stock in DMSO) i1 Pre-incubate System + Compound @ 37°C p1->i1 p2 Prepare Biological System (Microsomes or Hepatocytes) p2->i1 p3 Prepare Cofactors (NADPH System for Microsomes) i2 Initiate Reaction (T=0) (Add Cofactors/Cells) p3->i2 i1->i2 i3 Incubate @ 37°C with Shaking i2->i3 s1 Take Aliquots at Time Points (0, 5, 15, 30, 60 min) i3->s1 s2 Quench with Cold Acetonitrile + Internal Standard s1->s2 a1 Centrifuge to Precipitate Protein s2->a1 a2 Transfer Supernatant a1->a2 a3 LC-MS/MS Quantification of Parent Compound a2->a3 d1 Plot ln(% Remaining) vs. Time a3->d1 d2 Calculate k, t½, and CLint d1->d2

Caption: A generalized experimental workflow for in vitro metabolic stability assessment.

Comparative Analysis: Performance vs. Alternatives

The true value of metabolic stability data comes from comparison. How does the this compound scaffold perform relative to other common bicyclic amine scaffolds or bioisosteric replacements designed to enhance stability?

Bioisosteric replacement is a powerful medicinal chemistry strategy where a part of a molecule is replaced with a structurally different group to modulate properties like metabolic stability without losing pharmacological activity.[17][18] For amine-containing scaffolds, a common liability is CYP-mediated oxidation at the α-carbon.[8] A successful strategy is to replace a hydrogen atom at this position with a fluorine atom or to replace a methyl group with a cyclopropyl group, as the C-F bond is much stronger and proton abstraction from a cyclopropane ring is more difficult.[17] Another approach is to replace the entire scaffold with a saturated, rigid bioisostere that is less prone to metabolism.[19]

The table below presents hypothetical but representative data comparing a molecule containing the target scaffold with a more traditional (and often more labile) piperazine-containing molecule and a metabolically engineered alternative.

Compound/Scaffold Structure Highlight Microsomal t½ (min) Hepatocyte t½ (min) Calculated CLint (µL/min/mg) Predicted Metabolic Liability
Compound A (Target Scaffold)This compound453534.3Moderate (N-dealkylation, α-C oxidation)
Compound B (Piperazine Alternative)Piperazine1510102.9High (Multiple sites for N-dealkylation, ring oxidation)[5]
Compound C (Engineered Bicyclic)Bicyclo[1.1.1]pentane (BCP) Bioisostere>120>120<11.5Low (Saturated, non-labile core)[19]
Verapamil (High Clearance Control)-<10<8>138.6High
Diazepam (Low Clearance Control)->120>100<11.5Low

Note: Data is illustrative. Actual values are highly dependent on the specific substitutions on each scaffold.

Interpretation:

  • Compound B (Piperazine): Shows rapid metabolism in both systems, typical for this flexible and amine-rich scaffold, which presents multiple points of attack for CYP enzymes.[5]

  • Compound A (Target Scaffold): The rigid bicyclic nature likely offers some protection compared to piperazine, resulting in moderate stability. However, the accessible nitrogen and α-carbon atoms remain potential liabilities.

  • Compound C (BCP Bioisostere): Replacing a metabolically susceptible aromatic or heterocyclic ring with a saturated, strained ring system like BCP can dramatically reduce metabolism, leading to a much longer half-life and lower clearance.[19] This demonstrates a powerful strategy for addressing the liabilities identified in scaffolds like our target.

Conclusion and Future Directions

The this compound scaffold is a valuable tool in modern medicinal chemistry. However, its inherent structural features necessitate a rigorous and early evaluation of its metabolic stability. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can build a comprehensive profile of a molecule's metabolic fate, covering both Phase I and Phase II pathways.

The data generated from these assays is not an endpoint but a critical guide for further optimization. If a molecule containing this scaffold exhibits high clearance, the next steps involve metabolite identification studies to pinpoint the exact "soft spots." Armed with this knowledge, medicinal chemists can employ strategies like bioisosteric replacement—for instance, blocking a labile position with fluorine or redesigning the scaffold entirely—to systematically engineer molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties, thereby increasing the likelihood of developing a successful drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Chalmers ODR. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Kumar, G. N., & Surapaneni, S. (2014, June 9). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. PubMed. Retrieved from [Link]

  • Bolleddula, J. (2025, August 10). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Retrieved from [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

  • SlideShare. (2019, March 8). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ChemRxiv. (n.d.). Water-soluble Bioisosteres of meta-Benzenes. Retrieved from [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. Retrieved from [Link]

  • Preuss, C. V., & Kalava, A. (2023, August 17). Drug Metabolism. NCBI Bookshelf. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,6-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 3,6-Diazabicyclo[3.2.1]octan-2-one , structured for researchers and safety officers.

Executive Safety Summary

This compound is a bicyclic lactam commonly used as a pharmacophore in drug development. Unlike simple organic solvents, this compound possesses a bridged nitrogen framework that can exhibit specific biological activity.

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), and Potential Acute Toxicity (Oral/Dermal).

  • Disposal Class: Non-Halogenated Organic Hazardous Waste (unless halogenated solvents are present in the mixture).

  • Core Directive: The only acceptable disposal method for the bulk substance is high-temperature incineration equipped with an afterburner and scrubber to manage nitrogen oxide (

    
    ) emissions. Do not discharge into municipal sewer systems. 
    

Pre-Disposal Assessment & Waste Characterization

Before removing the container from the workstation, you must categorize the waste to ensure compatibility with your facility’s waste stream.

Waste Stream Decision Matrix

Use the following logic to determine the correct waste container.

WasteDecisionTree Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved Trace Trace Residue (Vials/Tips) StateCheck->Trace Empty Containers BinSolid Stream A: Solid Hazardous Waste (Double-bagged, Label: Toxic/Irritant) SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens BinHalo Stream B: Halogenated Organic Waste (Segregate from Alkali Metals) Halo->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Waste (High BTU Incineration) NonHalo->BinNonHalo Trace->BinSolid Gloves/Paper BinSharps Stream D: Chemically Contaminated Sharps Trace->BinSharps Glass/Needles

Figure 1: Decision tree for categorizing this compound waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, synthesis by-products, or spill cleanup solids.

  • Containment: Transfer the solid material into a screw-cap compatible container (HDPE or Amber Glass).

  • Secondary Containment: Place the primary container inside a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[1][2][3]

  • Storage: Store in the Solid Waste Accumulation Area away from oxidizers (e.g., nitric acid, perchlorates) until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or stock solutions.

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic or basic due to reagents, neutralize it carefully before adding it to the solvent waste drum to prevent heat generation.

  • Segregation:

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethanol/DMSO: Pour into the Non-Halogenated Waste carboy.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container. Do not rinse with water if the waste stream is strictly organic solvent, as this creates a bi-phasic mixture that is more expensive to treat.

Protocol C: Empty Containers & Glassware

Applicability: Vials, flasks, and spatulas.

  • Triple Rinse: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Dispose of the rinsate into the appropriate liquid waste stream (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Disposal:

    • Glass: Place in the "Broken Glass / Laboratory Glass" box.

    • Plastic: If triple-rinsed and dry, can often be disposed of as regular trash (verify with local EHS). If residue persists, treat as Solid Hazardous Waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 respirator (if powder is aerosolized).

SpillResponse Alert 1. Alert & Isolate (Notify Personnel) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into bag) Contain->Clean Decon 5. Decontamination (Soap/Water Wash) Clean->Decon Report 6. Report (EHS Incident Log) Decon->Report

Figure 2: Workflow for managing a chemical spill in the laboratory.

Cleanup Steps:

  • Solid Spill: Do not dry sweep. Cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Wait for absorption, then transfer to a waste bag.

  • Surface Decontamination: Scrub the area with a soap and water solution. The bicyclic lactam structure is generally stable but can be physically removed by surfactants.

Regulatory Compliance & Data

Waste Classification Codes

While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated based on its characteristics.[4]

Regulatory BodyClassification CriteriaWaste Code (Typical)
US EPA (RCRA) Characteristic of Ignitability (if in solvent)D001
US EPA (RCRA) Unlisted Hazardous Waste (Toxic/Irritant)Not Listed (Manage as Hazardous)
EU CLP Hazardous to Aquatic EnvironmentH412 (Harmful to aquatic life)
DOT (Transport) Depends on Solvent/FormUN 2811 (Toxic Solid, Organic, n.o.s.)
Scientific Rationale for Incineration

Incineration is the mandated disposal method because the bicyclic lactam ring system is thermally stable and resistant to mild biological degradation. High-temperature oxidation (


) ensures the complete breakdown of the diazabicyclo core into 

,

, and

(or captured

), preventing accumulation in soil or water tables [1].

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Bicyclic Lactams and Derivatives. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

Operational Safety & Handling Protocol: 3,6-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

3,6-Diazabicyclo[3.2.1]octan-2-one is a bicyclic diamine scaffold, frequently utilized as a pharmacophore in the synthesis of non-beta-lactam beta-lactamase inhibitors (similar to Avibactam intermediates).

While often categorized as a standard organic intermediate, do not underestimate this compound. Its bicyclic amine structure facilitates rapid biological uptake and potential sensitization. Operational safety must prioritize the prevention of inhalation (dust) and dermal absorption .

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Physical State: Solid (typically off-white powder).[1] Dust control is critical.

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation (STOT SE 3).

Hazard Identification & Risk Assessment

Scientific Rationale: The bridged nitrogenous core of diazabicyclooctanes renders them nucleophilic. In biological systems, this reactivity can lead to irritation of mucous membranes and potential alkylation or acylation of proteins, driving the sensitization risk.

GHS Classification (Derived from Analogous DBO Scaffolds)
Hazard ClassCategoryH-CodeDescription
Acute Toxicity Oral, Cat 4H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][3][4]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

Field Insight: Standard latex gloves are insufficient for bridged amines due to higher permeation rates. Nitrile is the mandatory minimum.

Operation ScaleRespiratory ProtectionHand ProtectionBody/Eye Protection
Analytical (< 100 mg)(e.g., NMR prep, HPLC)Fume Hood (Sash at 18").No respirator needed if contained.Single Nitrile Gloves (Min thickness: 0.11 mm)Change every 60 mins.Lab CoatSafety Glasses with Side Shields
Preparative (100 mg - 10 g)(e.g., Synthesis, Purification)Fume Hood required.If hood unavailable: N95/P100 Respirator .Double Nitrile Gloves (Outer glove change immediately upon splash)Lab Coat (Buttoned)Safety Goggles (if powder is fine/static)
Bulk Handling (> 10 g)(e.g., Kilo-lab, Dispensing)PAPR or Full-Face Respirator (P100 cartridges).Double Gloves: Inner: NitrileOuter: Long-cuff Nitrile or NeopreneTyvek® Sleeves or SuitFace Shield + Goggles

Operational Protocols: Step-by-Step

Phase A: Storage & Stability[1]
  • Condition: Hygroscopic tendency is common in amine salts. Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation or moisture uptake, which can result in a sticky, hard-to-handle solid.

Phase B: Weighing & Transfer (Critical Control Point)

Risk: Static electricity can cause this light powder to "fly," increasing inhalation risk.

  • Engineering Control: Place the balance inside the fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Technique: Do not use a spatula to "flick" excess material back into the stock bottle. This generates aerosol. Use a disposable weighing boat and discard excess into solid waste.

Phase C: Reaction Setup
  • Solvent Choice: The compound is generally soluble in polar aprotic solvents (DMSO, DMF) and water.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize dust cloud formation.

  • Temperature: While stable, avoid rapid heating of the dry solid.

Phase D: Spill Management

Do not dry sweep. Dry sweeping generates dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don N95 respirator and double gloves.

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or water .

  • Collect: Scoop the wet material and towel into a hazardous waste bag.

  • Clean: Wipe the surface with a mild detergent (1% Alconox) followed by water.

Waste Disposal Logistics

Scientific Integrity: As a nitrogen-containing heterocycle, this compound must not enter the aqueous waste stream due to potential aquatic toxicity and resistance to standard biodegradation.

  • Solid Waste: Label as "Hazardous Solid - Toxic/Irritant." Dispose via high-temperature incineration.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/MeOH) or "Aqueous Basic" waste streams.

  • Container: Triple rinse empty containers with methanol before disposal.

Safe Handling Lifecycle Diagram

SafeHandling Start Start: Chemical Retrieval Inspection Inspect Container (Check for crystallization/moisture) Start->Inspection PPE_Check PPE Decision Point Inspection->PPE_Check SmallScale < 10g: Fume Hood + Single Nitrile Gloves PPE_Check->SmallScale Analytical LargeScale > 10g: P100 Respirator + Double Gloves + Tyvek PPE_Check->LargeScale Bulk/Prep Weighing Weighing Protocol (Anti-static measures) SmallScale->Weighing LargeScale->Weighing Reaction Reaction/Processing Weighing->Reaction Cleanup Decontamination (Wet Wipe Method) Reaction->Cleanup Disposal Disposal: High-Temp Incineration Cleanup->Disposal

Caption: Operational workflow for handling this compound, emphasizing the PPE decision branch based on scale.

References

  • National Institutes of Health (NIH). (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases.[5][6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Diazabicyclooctanes.[3] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.